(R)-BAY-598
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-BAY-598: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of (S)-BAY-598, a potent and selective small-molecule inhibitor of the protein lysine methyltransferase SMYD2. The information is compiled from seminal peer-reviewed publications and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction to (S)-BAY-598
(S)-BAY-598 is a chemical probe for the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes, including the regulation of gene transcription and signaling pathways.[1][2] SMYD2 has emerged as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, notably the tumor suppressor p53.[3][4][5] (S)-BAY-598, with its high potency and selectivity, serves as a critical tool for elucidating the biological functions of SMYD2 and for validating it as a drug target.[2][6]
Discovery of (S)-BAY-598
The discovery of (S)-BAY-598 was the result of a targeted effort to identify small-molecule inhibitors of SMYD2. The process began with a high-throughput screening (HTS) campaign of the Bayer compound library.[2]
Lead Identification and Optimization
The initial HTS led to the identification of an aminopyrazoline-based hit compound. Subsequent lead optimization focused on improving potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study involved systematic modifications of different parts of the lead molecule, including the pyrazoline core, the amide moiety, and the phenyl substituents.[2] This optimization process ultimately led to the identification of (S)-BAY-598, which demonstrated a superior profile in terms of in vitro potency, cellular activity, and metabolic stability.[2]
Chemical Synthesis of (S)-BAY-598
The chemical synthesis of (S)-BAY-598 is a multi-step process starting from commercially available materials. The following is a general overview of the synthetic route based on published literature.[2]
Synthesis of Pyrazoline Intermediates
The synthesis commences with the preparation of key pyrazoline intermediates. A representative scheme involves the reaction of a substituted chalcone with hydrazine to form the pyrazoline ring, followed by the introduction of a protected amine group at the 4-position and a cyano-guanidine moiety on the pyrazoline nitrogen.[2]
Final Assembly of (S)-BAY-598
The final steps involve the deprotection of the amine and subsequent acylation to introduce the N-ethyl-2-hydroxyacetamide side chain. The stereochemistry is controlled to yield the desired (S)-enantiomer, which is the more active form of the inhibitor.[2]
Detailed Synthetic Protocol:
While the general synthetic schemes are available in the primary literature, the detailed, step-by-step experimental procedures, including specific reagents, quantities, reaction conditions, and purification methods, are typically found in the supplementary information of the peer-reviewed publication by Eggert, E., et al. in the Journal of Medicinal Chemistry, 2016, volume 59, issue 10, pages 4578–4600. Researchers are encouraged to consult this source for the complete experimental details.
Biological Activity and Data Presentation
(S)-BAY-598 is a highly potent and selective inhibitor of SMYD2. Its biological activity has been characterized through a series of in vitro and cell-based assays.
In Vitro Potency and Selectivity
The inhibitory activity of (S)-BAY-598 against SMYD2 was determined using a Scintillation Proximity Assay (SPA). The compound exhibits a low nanomolar IC50 value for SMYD2 and demonstrates high selectivity over other histone methyltransferases and non-epigenetic targets.[2][6]
| Target | IC50 (nM) | Assay |
| SMYD2 | 27 | SPA |
| SMYD3 | >30,000 | SPA |
| SETD7 | >30,000 | SPA |
| G9a | >30,000 | SPA |
| SUV39H2 | >30,000 | SPA |
Table 1: In vitro inhibitory activity and selectivity of (S)-BAY-598.[2]
Cellular Activity
The cellular activity of (S)-BAY-598 was assessed by its ability to inhibit the methylation of SMYD2 substrates in cells, such as p53 at lysine 370 (K370) and AHNAK.[2]
| Assay | Cell Line | IC50 (µM) |
| p53 K370 Methylation | KYSE-150 | < 1 |
| AHNAK Methylation (ICW) | MDA-MB231 | ~0.06 |
Table 2: Cellular activity of (S)-BAY-598.[2]
Pharmacokinetic Properties
The pharmacokinetic (DMPK) properties of (S)-BAY-598 have been evaluated in rodents, demonstrating its suitability for in vivo studies.[2]
| Parameter | Species | Value |
| Blood Clearance (CLblood) | Rat | 1.6 L/h/kg |
| Bioavailability (po) | Rat | 24% |
| Aqueous Solubility | - | < 5 mg/L |
Table 3: Pharmacokinetic properties of (S)-BAY-598.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on the descriptions in the primary literature.
Scintillation Proximity Assay (SPA) for SMYD2 Inhibition
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by SMYD2.
Protocol:
-
Recombinant His-tagged SMYD2 enzyme is incubated with a biotinylated p53-derived peptide substrate.
-
Tritiated S-adenosyl-L-methionine ([³H]-SAM) is added as the methyl donor.
-
The reaction is carried out in an appropriate buffer system at a controlled temperature.
-
The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads.
-
When a tritiated methyl group is transferred to the peptide, the proximity of the radioisotope to the scintillant in the bead results in light emission, which is measured by a scintillation counter.
-
Inhibitors are added at various concentrations to determine their IC50 values.[7][8]
In-Cell Western (ICW) Assay for p53 and AHNAK Methylation
This immunofluorescence-based assay quantifies the level of methylation of specific proteins within cells.
Protocol:
-
Cells (e.g., KYSE-150 or MDA-MB231) are seeded in 96-well plates and treated with varying concentrations of (S)-BAY-598.
-
After a set incubation period, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for the methylated protein (e.g., anti-p53K370me1 or anti-methyl-AHNAK).
-
A fluorescently labeled secondary antibody is added to detect the primary antibody.
-
The fluorescence intensity in each well is measured using an imaging system, providing a quantitative measure of protein methylation.[2]
Mouse Xenograft Model for In Vivo Efficacy
This model is used to evaluate the antitumor activity of (S)-BAY-598 in a living organism.
Protocol:
-
Human cancer cells (e.g., KYSE-150) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
(S)-BAY-598 is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors are excised and weighed, and further analysis (e.g., biomarker analysis) can be performed.[2][9]
Signaling Pathways and Visualizations
(S)-BAY-598 exerts its effects by inhibiting SMYD2, which plays a key role in the p53 signaling pathway.
SMYD2-p53 Signaling Pathway
SMYD2 methylates the tumor suppressor protein p53 at lysine 370 (K370).[5] This methylation event is generally considered to be repressive, leading to a decrease in p53's DNA-binding affinity and its ability to activate target genes involved in cell cycle arrest and apoptosis.[3][5] By inhibiting SMYD2, (S)-BAY-598 prevents the methylation of p53, thereby restoring its tumor-suppressive functions.[10]
Caption: SMYD2-p53 signaling pathway and the inhibitory action of (S)-BAY-598.
Experimental Workflow for (S)-BAY-598 Discovery
The discovery of (S)-BAY-598 followed a typical drug discovery workflow, from initial screening to in vivo validation.
Caption: The discovery workflow of the SMYD2 inhibitor (S)-BAY-598.
Conclusion
(S)-BAY-598 is a valuable chemical probe for studying the biology of SMYD2. Its discovery and characterization have provided significant insights into the role of this methyltransferase in cellular processes and disease, particularly in the context of cancer. This technical guide serves as a centralized resource for researchers, providing key data and methodologies to facilitate further investigation into SMYD2 and the development of novel therapeutics targeting this enzyme.
References
- 1. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of SMYD2 contributes to malignant outcome in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(S)-BAY-598: A Comprehensive Technical Guide for Researchers
(S)-BAY-598 is a potent, selective, and cell-active small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase implicated in various cancers. This technical guide provides an in-depth overview of the biochemical and physical characteristics of (S)-BAY-598, detailed experimental protocols for its characterization, and a summary of its effects on relevant signaling pathways.
Core Biochemical and Physical Characteristics
(S)-BAY-598, also known as (S)-4, is an aminopyrazoline-based compound that has emerged as a valuable chemical probe for studying the biological functions of SMYD2.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (S,E)-N-(1-(N'-cyano-N-(3-(difluoromethoxy)phenyl)carbamimidoyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl)-N-ethyl-2-hydroxyacetamide | [3] |
| CAS Number | 1906919-67-2 | [3] |
| Molecular Formula | C22H20Cl2F2N6O3 | [2] |
| Molecular Weight | 525.34 g/mol | [2] |
| Solubility | Soluble in DMSO and Ethanol | [3] |
Biochemical Activity
(S)-BAY-598 is a highly potent inhibitor of SMYD2 methyltransferase activity. It exhibits a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive mode of inhibition, indicating that it preferentially binds to the SMYD2-SAM complex.[2]
| Parameter | Value | Assay | Reference |
| IC50 (SMYD2, in vitro) | 27 ± 7 nM | Scintillation Proximity Assay (SPA) | [2] |
| IC50 (Cellular p53 Methylation) | 58 nM | Overexpression in HEK293T cells | [2] |
| IC50 (Cellular AHNAK Methylation) | ~60 nM | In-Cell Western (ICW) Assay | [2] |
| Selectivity | >100-fold over 32 other methyltransferases | Various | [4] |
Pharmacokinetic Properties
Initial pharmacokinetic studies in rats have been conducted, revealing moderate blood clearance and low oral bioavailability.
| Parameter | Value | Species | Administration | Reference |
| Blood Clearance | 1.6 L/h/kg | Rat | 0.4 mg/kg IV | [5] |
| Bioavailability | 24% | Rat | 0.8 mg/kg PO | [5] |
Key Signaling Pathway: SMYD2-p53 Axis
SMYD2 is known to methylate the tumor suppressor protein p53 at lysine 370 (K370).[2][6] This methylation event represses the transcriptional activity of p53, leading to a reduction in the expression of its target genes, which are involved in cell cycle arrest and apoptosis.[2][7][8] By inhibiting SMYD2, (S)-BAY-598 prevents the methylation of p53, thereby restoring its tumor-suppressive functions.
Experimental Protocols
This section details the methodologies for key experiments used to characterize (S)-BAY-598.
Scintillation Proximity Assay (SPA) for SMYD2 Inhibition
This assay quantifies the in vitro inhibitory potency of (S)-BAY-598 on SMYD2's methyltransferase activity.
Materials:
-
Recombinant His-tagged SMYD2
-
Biotinylated p53-derived peptide substrate
-
Tritiated S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF)
-
(S)-BAY-598 at various concentrations
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare a reaction mixture containing recombinant SMYD2, the biotinylated p53 peptide substrate, and [³H]-SAM in the assay buffer.
-
Add varying concentrations of (S)-BAY-598 or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).
-
Add streptavidin-coated SPA beads to each well to capture the biotinylated peptides.
-
Incubate to allow for bead-peptide binding.
-
Measure the scintillation signal using a suitable microplate reader. The signal is proportional to the amount of [³H]-methyl groups transferred to the peptide.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western (ICW) Assay for Cellular Methylation
This immunofluorescence-based assay is used to determine the cellular potency of (S)-BAY-598 in inhibiting the methylation of SMYD2 substrates like AHNAK and p53.
Materials:
-
Cells overexpressing SMYD2 (e.g., MDA-MB-231) or with endogenous expression (e.g., KYSE-150)
-
96-well plates
-
(S)-BAY-598 at various concentrations
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (e.g., anti-p53K370me1, anti-total p53, anti-methyl-AHNAK, anti-total AHNAK)
-
Fluorescently labeled secondary antibodies (e.g., IRDye secondary antibodies)
-
DNA stain for normalization (e.g., DRAQ5)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of (S)-BAY-598 for a specified duration (e.g., 72 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with primary antibodies targeting the methylated substrate and the total substrate protein.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with appropriate fluorescently labeled secondary antibodies and a DNA stain for normalization.
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the methylated and total protein, and normalize to the DNA stain.
-
Calculate the cellular IC50 value.
In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of (S)-BAY-598.
Model:
-
Cell Line: KYSE-150 (esophageal squamous cell carcinoma), known to overexpress SMYD2.[2]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
Procedure:
-
Subcutaneously implant KYSE-150 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer (S)-BAY-598 orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg) daily for a specified period. The control group receives the vehicle.
-
For combination studies, a chemotherapeutic agent like doxorubicin can be administered intravenously (i.v.).
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., Western blot for methylation status of SMYD2 substrates).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-598: A Technical Guide to its Use as an Inactive Control for SMYD2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in various cellular processes and diseases, most notably cancer.[1][2] It catalyzes the monomethylation of several key proteins, thereby modulating their function.[3] The development of potent and selective inhibitors is crucial for elucidating the biological roles of SMYD2 and for its validation as a therapeutic target. (S)-BAY-598 has emerged as a highly potent and selective inhibitor of SMYD2.[1][4] To rigorously validate the on-target effects of (S)-BAY-598, a structurally similar but biologically inactive control compound is essential. Its enantiomer, (R)-BAY-598, serves this critical role, exhibiting significantly attenuated activity against SMYD2.[1][5] This document provides a comprehensive technical guide on the use of this compound as an inactive control in SMYD2-focused research, complete with quantitative data, detailed experimental protocols, and visual workflows.
Data Presentation
The following tables summarize the quantitative data comparing the activity of the active (S)-BAY-598 and the inactive this compound enantiomers against SMYD2, as well as the selectivity of the active compound.
Table 1: In Vitro and Cellular Potency of BAY-598 Enantiomers against SMYD2
| Compound | Biochemical IC50 (nM) | Cellular IC50 for p53 Methylation (nM) |
| (S)-BAY-598 | 27[1][4][6][7][8] | 58[2][4][9] |
| This compound | 1700[1][5] | Not reported, expected to be significantly higher |
Table 2: Selectivity Profile of (S)-BAY-598 against other Methyltransferases
| Methyltransferase | IC50 (µM) | Fold Selectivity vs. SMYD2 |
| SMYD3 | >1[1] | >37 |
| SUV420H1 | >100[4][8] | >3700 |
| SUV420H2 | >100[4][8] | >3700 |
| Panel of 32 other methyltransferases | Largely inactive[1][4] | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the robust use of this compound as a negative control.
In Vitro SMYD2 Inhibition Assay: Scintillation Proximity Assay (SPA)
This assay quantitatively measures the enzymatic activity of SMYD2 and the inhibitory potential of test compounds.[1][10][11]
Materials:
-
Recombinant full-length human SMYD2 enzyme
-
Biotinylated p53 peptide substrate (e.g., Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads[12]
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Tween-20
-
Stop solution: 5 mM S-adenosyl-L-homocysteine (SAH) in assay buffer
-
Test compounds: (S)-BAY-598 and this compound dissolved in DMSO
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of (S)-BAY-598 and this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO.
-
Add 10 µL of SMYD2 enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding 10 µL of a substrate mix containing the biotinylated p53 peptide (final concentration ~300 nM) and [³H]-SAM (final concentration ~300 nM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the stop solution containing streptavidin-coated SPA beads (final concentration ~0.5 mg/mL).
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Centrifuge the plates at a low speed to pellet the beads.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular SMYD2 Target Engagement Assay: Western Blot for p53-K370 Monomethylation
This assay assesses the ability of the compounds to inhibit SMYD2-mediated methylation of its substrate p53 within a cellular context.[1][2][13]
Materials:
-
Plasmids for transient overexpression of FLAG-tagged SMYD2 and FLAG-tagged p53 (optional, for signal enhancement in some cell lines)[1][2]
-
Cell culture medium and reagents
-
Transfection reagent (if applicable)
-
(S)-BAY-598 and this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p53K370me1[13]
-
Mouse or rabbit anti-total p53
-
Mouse anti-FLAG (if using tagged proteins)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
If using an overexpression system, transfect the cells with FLAG-SMYD2 and FLAG-p53 plasmids according to the manufacturer's protocol.[1][2] Allow 24-48 hours for protein expression.
-
Treat the cells with increasing concentrations of (S)-BAY-598 and this compound for 24-48 hours. Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53K370me1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading and to normalize the p53K370me1 signal.
-
Quantify the band intensities to determine the concentration-dependent inhibition of p53 methylation.
Mandatory Visualizations
SMYD2 Signaling Pathway
The following diagram illustrates the central role of SMYD2 in methylating various histone and non-histone substrates, thereby influencing a range of cellular processes.
Caption: Overview of the SMYD2 signaling pathway.
Experimental Workflow for SMYD2 Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing SMYD2 inhibitors, incorporating this compound as a negative control.
Caption: Workflow for SMYD2 inhibitor characterization.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S)-BAY-598 - Labchem Catalog [labchem.com.my]
- 7. medkoo.com [medkoo.com]
- 8. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of (S)-BAY-598 on SMYD2
An In-Depth Technical Guide on the Mechanism of Action of (S)-BAY-598 on SMYD2
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase responsible for the monomethylation of lysine residues on both histone and non-histone proteins.[1][2][3][4] Overexpression of SMYD2 has been linked to the progression of various cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer, often correlating with lower survival rates.[1][2][5] This has established SMYD2 as a promising therapeutic target in oncology.[1][6] SMYD2's role extends beyond histone methylation, impacting numerous cellular pathways through the methylation of non-histone proteins like the tumor suppressor p53, retinoblastoma protein (Rb), and the chaperone HSP90.[1][2][5][7]
(S)-BAY-598 is a potent, selective, and cell-active aminopyrazoline-based small-molecule inhibitor of SMYD2.[2][4] It was developed as a chemical probe to facilitate the validation of SMYD2 as a drug target and to explore its complex biology.[1][3][4][8] This document provides a detailed overview of the mechanism of action of (S)-BAY-598, its binding characteristics, and its effects on cellular processes, intended for researchers and professionals in drug development.
Mechanism of Action: Binding Mode and Inhibition Kinetics
(S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2.[1][3][8] Its mechanism is characterized by a distinct binding mode compared to other known SMYD2 inhibitors like AZ505 and LLY-507.[1][2]
Binding Mode: Crystallographic studies of (S)-BAY-598 in complex with SMYD2 (PDB ID: 5ARG) reveal that the inhibitor binds to the substrate-binding site.[2][3] It occupies the lysine-binding channel and an adjacent hydrophobic pocket (pocket-1). A key feature of its binding is the utilization of a dichlorophenyl moiety, which addresses the methyl-lysine binding pocket—a novel interaction motif for SMYD2 inhibitors.[1][2] Furthermore, (S)-BAY-598 uniquely engages a second pocket (pocket-2) through hydrogen-bond interactions involving its hydroxyacetyl moiety.[1] This multi-pocket engagement contributes to its high potency and distinct structural interaction compared to other inhibitors that primarily occupy the lysine channel and pocket-1.[1]
Inhibition Kinetics: Kinetic analyses have demonstrated that (S)-BAY-598 is a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor.[1] This indicates that (S)-BAY-598 directly competes with the peptide substrate for binding to the enzyme's active site but does not compete with the methyl-donor cofactor, SAM.[1] The inhibitor preferentially binds to the SMYD2-SAM complex.[1]
Quantitative Data
The inhibitory potency and selectivity of (S)-BAY-598 have been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Notes |
| SMYD2 IC50 | <15 nM | Biochemical Assay | High potency against SMYD2 enzyme activity |
| Selectivity vs. PAR1 | >50-fold | Functional Assay | Shows significant selectivity for SMYD2 |
| Aqueous Solubility | - | - | Data not specified in provided results |
| Rat Hepatocytes | - | Metabolic Stability | Data not specified in provided results |
Table 1: Biochemical and Physicochemical Properties of (S)-BAY-598.[1][2]
| Cellular Model | Target Measured | Effect of (S)-BAY-598 | Assay Type |
| KYSE-150 Cells | p53 (K370) Methylation | Significant reduction in methylation | Western Blot |
| HT-29 Cells | TMPRSS2 Expression | Downregulation of TMPRSS2 protein levels | Western Blot |
| Calu-3 Cells | TMPRSS2 Expression | Downregulation of TMPRSS2 protein levels | Western Blot |
| HT-29 Xenograft | Tumor Growth | Significant inhibition of tumor growth | In Vivo Model |
Table 2: Cellular Activity of (S)-BAY-598.[2][9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are protocols for key experiments used to characterize (S)-BAY-598.
Biochemical SMYD2 Inhibition Assay (Generic AlphaScreen)
-
Principle: This assay measures the methylation of a biotinylated p53-derived peptide by SMYD2. The product is detected using a europium-labeled anti-monomethyl lysine antibody and streptavidin-coated donor beads, which generate a luminescent signal upon proximity.
-
Materials: Recombinant human SMYD2, S-adenosylmethionine (SAM), biotinylated p53 peptide substrate, AlphaScreen donor and acceptor beads, anti-monomethyl lysine antibody.
-
Procedure:
-
Prepare a reaction mixture containing SMYD2 enzyme, SAM, and the biotinylated p53 peptide in an appropriate assay buffer.
-
Add varying concentrations of (S)-BAY-598 or DMSO (vehicle control) to the reaction wells.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the detection mixture containing the europium-labeled antibody and streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead-antibody-peptide complex formation.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the inhibition of the signal against the logarithm of the inhibitor concentration.
-
Cellular p53 Methylation Assay (In-Cell Western)
-
Principle: This quantitative immunofluorescence method measures the levels of methylated p53 within fixed cells.
-
Materials: KYSE-150 esophageal cancer cells, (S)-BAY-598, primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1), primary antibody for total p53 or a loading control (e.g., tubulin), corresponding secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Procedure:
-
Seed KYSE-150 cells in 96-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of (S)-BAY-598 for a specified duration (e.g., 5 days).[2]
-
Fix the cells with formaldehyde, followed by permeabilization with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate the cells with the primary antibody cocktail (anti-p53K370me1 and a normalization antibody).
-
Wash the cells and incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. The signal for methylated p53 is normalized to the signal for the loading control.
-
Co-crystallization of SMYD2 with (S)-BAY-598
-
Principle: To determine the three-dimensional structure of the inhibitor bound to its target, X-ray crystallography is employed.
-
Procedure:
-
Crystals of SMYD2 bound to the cofactor SAM are grown using vapor diffusion methods.
-
The grown crystals are then soaked in a solution containing (S)-BAY-598, allowing the inhibitor to diffuse into the crystal lattice and bind to the enzyme.[2]
-
The soaked crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The structure is solved using molecular replacement, and the resulting electron density map is used to build and refine the model of the SMYD2-(S)-BAY-598 complex.[2] The coordinates are deposited in the Protein Data Bank (PDB ID: 5ARG).[3]
-
Visualizations
Diagrams created using the DOT language to illustrate key concepts.
Caption: Binding of (S)-BAY-598 within the SMYD2 active site pockets.
Caption: Experimental workflow for measuring cellular p53 methylation.
Caption: Signaling pathway showing SMYD2-mediated p53 methylation and its inhibition.
Cellular and In Vivo Effects
(S)-BAY-598 has been instrumental in elucidating the cellular functions of SMYD2.
-
Inhibition of p53 Methylation: One of the best-characterized functions of SMYD2 is the methylation of the tumor suppressor p53 at lysine 370 (K370), which is thought to repress its transcriptional activity.[1][2] Treatment of KYSE-150 esophageal cancer cells, which have amplified SMYD2, with (S)-BAY-598 leads to a significant, dose-dependent reduction in p53 K370 methylation.[2] This confirms that p53 is a key cellular target of SMYD2 and that (S)-BAY-598 effectively engages and inhibits the enzyme in a cellular context.[2]
-
Identification of Novel Substrates: The high potency and selectivity of (S)-BAY-598 make it an excellent tool for identifying new SMYD2 substrates. For instance, it was used to validate AHNAK as a novel cellular substrate of SMYD2.[2]
-
Anticancer Activity: While (S)-BAY-598 has shown limited direct antiproliferative effects as a single agent in a broad panel of cancer cell lines, it has demonstrated significant potential in combination therapies and specific contexts.[2][11] In a xenograft model using HT-29 colon cancer cells, daily administration of (S)-BAY-598 significantly inhibited tumor growth and reduced final tumor weight.[10] This was associated with an increase in cleaved caspase-3, indicating an induction of apoptosis.[10] Furthermore, other studies suggest that SMYD2 inhibition can enhance the efficacy of chemotherapeutic agents like doxorubicin.[1][11]
-
Modulation of TMPRSS2: Recent studies have shown that pharmacological inhibition of SMYD2 by (S)-BAY-598 downregulates the expression of Transmembrane Protease, Serine 2 (TMPRSS2) in lung and intestinal epithelial cells.[9] As TMPRSS2 is a host cell factor required for the entry of SARS-CoV-2, this finding highlights a potential antiviral application for SMYD2 inhibitors.[9]
Conclusion
(S)-BAY-598 is a highly potent and selective substrate-competitive inhibitor of the protein lysine methyltransferase SMYD2. Its unique binding mode, which engages multiple pockets within the enzyme's active site, differentiates it from other inhibitors and underlies its efficacy.[1][2] Through its use as a chemical probe, (S)-BAY-598 has confirmed the cellular methylation of p53 by SMYD2, aided in the discovery of new substrates, and demonstrated anti-tumor activity in preclinical models.[2][10] This in-depth understanding of its mechanism of action provides a solid foundation for the continued exploration of SMYD2 biology and the development of novel therapeutic strategies targeting this enzyme.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Lysine Methyltransferase SMYD2: A Promising Small Molecule Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Selectivity Profile of (S)-BAY-598: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-598 has emerged as a highly potent and selective chemical probe for studying the biological functions of the protein lysine methyltransferase SMYD2.[1] Its remarkable selectivity is crucial for elucidating the specific roles of SMYD2 in various cellular processes, including cancer biology, without the confounding effects of off-target inhibition. This technical guide provides an in-depth overview of the selectivity profile of (S)-BAY-598 against other methyltransferases, complete with available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Selectivity Data
(S)-BAY-598 exhibits exceptional selectivity for SMYD2 over a broad panel of other methyltransferases. The compound was profiled against a panel of 32 methyltransferases, where it displayed a greater than 100-fold selectivity for SMYD2.[1][2]
Biochemical Potency against SMYD2
| Compound | Target | Assay Format | IC50 (nM) |
| (S)-BAY-598 | SMYD2 | Scintillation Proximity Assay (SPA) | 26 ± 7 |
Table 1: Biochemical potency of (S)-BAY-598 against its primary target, SMYD2.[1][2]
Selectivity against Other Methyltransferases
While the complete list of IC50 values for the entire panel of 32 methyltransferases is not publicly detailed in the primary literature, the key finding is the pronounced selectivity for SMYD2. The only other methyltransferase showing any significant, albeit weak, inhibition was SMYD3.
| Compound | Target | IC50 (µM) | Selectivity Fold (approx.) |
| (S)-BAY-598 | SMYD3 | > 1 | > 38 |
Table 2: Inhibitory activity of (S)-BAY-598 against the closely related methyltransferase SMYD3.[1][2] For the remaining 31 methyltransferases in the screening panel, the IC50 values were significantly higher, indicating a selectivity of over 100-fold.
Selectivity against Other Kinases and Targets
To further assess its specificity, (S)-BAY-598 was also profiled against a panel of kinases and other common off-targets. While it did show some activity against PAR1 (Protease-Activated Receptor 1), the selectivity for SMYD2 remains significant.
| Compound | Target | IC50 (µM) | Selectivity Fold for SMYD2 (approx.) |
| (S)-BAY-598 | PAR1 | > 1.7 | > 50 |
Table 3: Off-target activity of (S)-BAY-598 against PAR1.
Mechanism of Action
(S)-BAY-598 acts as a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor of SMYD2.[1][2] This indicates that the inhibitor binds to the substrate-binding site of the enzyme, competing with the peptide substrate, and that its binding is enhanced by the presence of the cofactor SAM.
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to determine the selectivity profile of (S)-BAY-598.
Biochemical Inhibition Assay: Scintillation Proximity Assay (SPA)
This assay is a homogeneous and high-throughput method used to measure the enzymatic activity of methyltransferases.
Principle: A biotinylated peptide substrate is used. When the enzyme, SMYD2, transfers a tritium-labeled methyl group from [3H]-SAM to the peptide, the radiolabeled peptide is captured by streptavidin-coated SPA beads. The proximity of the tritium to the scintillant in the beads results in the emission of light, which is detected. Inhibitors of the enzyme will reduce the amount of methylated peptide, leading to a decrease in the light signal.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the SMYD2 enzyme, the biotinylated p53 peptide substrate, and the test compound ((S)-BAY-598) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [3H]-S-adenosylmethionine (SAM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
-
Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated SPA beads are added to the mixture.
-
Signal Detection: After an incubation period to allow for the binding of the biotinylated peptide to the beads, the plates are read on a scintillation counter to measure the light output.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular p53 Methylation Assay: Western Blotting
This assay is used to assess the ability of (S)-BAY-598 to inhibit the methylation of the SMYD2 substrate p53 within a cellular context.
Principle: Cells are treated with the inhibitor, and the level of methylation at a specific lysine residue (K370) on p53 is measured using a methylation-specific antibody.
Protocol Outline:
-
Cell Culture and Treatment: A suitable cell line (e.g., U2OS or HEK293) is cultured and treated with varying concentrations of (S)-BAY-598 for a defined period (e.g., 24-48 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for mono-methylated p53 at lysine 370 (p53K370me1).
-
A loading control antibody (e.g., total p53 or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the p53K370me1 band is quantified and normalized to the loading control to determine the dose-dependent inhibition of p53 methylation by (S)-BAY-598.
Visualizations
SMYD2-p53 Signaling Pathway
The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the mechanism of its inhibition by (S)-BAY-598.
Caption: SMYD2-mediated methylation of p53 at K370 and its inhibition by (S)-BAY-598.
Experimental Workflow for (S)-BAY-598 Selectivity Profiling
This diagram outlines the general workflow used to identify and characterize selective SMYD2 inhibitors like (S)-BAY-598.
Caption: Workflow for the discovery and characterization of a selective SMYD2 inhibitor.
Conclusion
(S)-BAY-598 is a highly potent and selective inhibitor of SMYD2, demonstrating over 100-fold selectivity against a large panel of other methyltransferases. Its well-characterized mechanism of action and cellular activity make it an invaluable tool for probing the biological functions of SMYD2. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery. The high degree of selectivity underscores the utility of (S)-BAY-598 in specifically interrogating SMYD2-mediated pathways, thereby advancing our understanding of its role in health and disease.
References
Unraveling the Molecular Embrace: A Technical Guide to the Structural Basis of (S)-BAY-598 Inhibition of SMYD2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the potent and selective inhibition of SET and MYND domain-containing protein 2 (SMYD2) by (S)-BAY-598. SMYD2, a protein lysine methyltransferase, has emerged as a significant target in oncology and inflammatory diseases due to its role in methylating both histone and non-histone proteins, thereby modulating various cellular signaling pathways.[1][2][3] The development of specific inhibitors like (S)-BAY-598 is crucial for both therapeutic intervention and for elucidating the complex biology of SMYD2.[2][4] This document provides a comprehensive overview of the binding mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.
Quantitative Analysis of (S)-BAY-598 Inhibition
The potency and selectivity of (S)-BAY-598 as a SMYD2 inhibitor have been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 27 nM | Scintillation Proximity Assay | [5][6][7] |
| Cellular IC50 | 58 nM | p53 Methylation Assay (HEK293T cells) | [4][5] |
| Selectivity | >100-fold vs. 32 other methyltransferases | Biochemical Assays | [5][7] |
| PDB ID | 5ARG | X-ray Crystallography | [6] |
(S)-BAY-598 demonstrates potent inhibition of SMYD2 in both biochemical and cellular contexts, with a high degree of selectivity over other methyltransferases.
The Structural Basis of High-Affinity Binding
The co-crystal structure of SMYD2 in complex with (S)-BAY-598 (PDB ID: 5ARG) reveals a distinct binding mode that rationalizes its high potency and selectivity.[4][6] Unlike other inhibitors that occupy the substrate peptide binding groove, (S)-BAY-598 utilizes a unique dichlorophenyl moiety to anchor itself within the methyl-lysine binding pocket of SMYD2.[4][8]
The inhibitor binds in a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive manner, indicating that it preferentially interacts with the SMYD2-SAM complex.[2][7] This specific interaction profile is a key determinant of its inhibitory mechanism.
Experimental Protocols
To facilitate the replication and further investigation of SMYD2 inhibition, this section provides detailed methodologies for key experiments.
Recombinant SMYD2 Expression and Purification
A robust protocol for obtaining highly pure and active SMYD2 is essential for in vitro studies.
-
Gene Expression: The human SMYD2 gene is cloned into an expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag, GST-tag).
-
Protein Production: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.
-
Elution: SMYD2 is eluted from the column using a high concentration of imidazole or by tag cleavage with a specific protease.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding highly pure SMYD2.
In Vitro SMYD2 Inhibition Assay (Scintillation Proximity Assay)
This assay is a common method for determining the biochemical potency of SMYD2 inhibitors.
-
Reaction Mixture: A reaction mixture is prepared containing purified SMYD2, a biotinylated p53 peptide substrate, and varying concentrations of the test inhibitor (e.g., (S)-BAY-598).
-
Initiation of Reaction: The methylation reaction is initiated by the addition of [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., containing unlabeled SAM).
-
Detection: Streptavidin-coated SPA beads are added to the mixture. The biotinylated peptide binds to the beads, bringing the incorporated [3H]-methyl group in close proximity to the scintillant in the beads, which results in light emission.
-
Measurement: The emitted light is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular p53 Methylation Assay
This assay assesses the ability of an inhibitor to block SMYD2 activity within a cellular context.
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions. Cells are transiently co-transfected with expression vectors for FLAG-tagged SMYD2 and FLAG-tagged p53.[4]
-
Inhibitor Treatment: After transfection, the cells are treated with varying concentrations of the SMYD2 inhibitor (e.g., (S)-BAY-598) for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with specific antibodies to detect methylated p53 (at lysine 370) and total p53.[2][4] An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Analysis: The band intensities are quantified, and the ratio of methylated p53 to total p53 is calculated. The cellular IC50 is determined by plotting the percentage of inhibition of p53 methylation against the inhibitor concentration.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions.[9][10][11]
-
Sample Preparation: Purified SMYD2 is placed in the sample cell of the calorimeter, and the inhibitor ((S)-BAY-598) is loaded into the titration syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the inhibitor are made into the SMYD2 solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SMYD2 and the logical workflow for characterizing its inhibition by (S)-BAY-598.
Caption: SMYD2-mediated methylation of non-histone proteins and its downstream effects.
Caption: Experimental workflow for the discovery and characterization of (S)-BAY-598.
Caption: Logical relationship of (S)-BAY-598 inhibition of SMYD2.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BAY 598 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
- 7. apexbt.com [apexbt.com]
- 8. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMYD2 in Cancer Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that has emerged as a critical player in oncogenesis. Overexpressed in a wide array of malignancies, including but not limited to gastric, bladder, ovarian, and colorectal cancers, SMYD2 contributes to cancer progression through the methylation of both histone and non-histone proteins.[1][2][3] This activity modulates key cancer signaling pathways, promoting cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the role of SMYD2 in cancer, focusing on its enzymatic activity, its impact on critical signaling cascades, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this area.
SMYD2: Structure, Function, and Enzymatic Activity
SMYD2 is a member of the SMYD family of protein lysine methyltransferases, characterized by a catalytic SET domain that is split by a MYND domain, which is involved in protein-protein interactions.[1] SMYD2 primarily acts as a monomethyltransferase, utilizing S-adenosylmethionine (SAM) as a methyl donor.[4] Its substrates include histone H3 at lysine 36 (H3K36) and a growing list of non-histone proteins that are central to cancer biology.[5][6]
Quantitative Analysis of SMYD2 Expression in Cancer
Numerous studies have documented the overexpression of SMYD2 in various cancer types. This upregulation is often correlated with poor prognosis and advanced disease stages.[3][7]
| Cancer Type | SMYD2 Expression Status | Clinical Correlation | Reference |
| Gastric Cancer | Overexpressed in 38.1% of primary tumors and 71.4% of cell lines. | Indicator of poor prognosis, correlates with tumor size, invasion, and metastasis. | [3] |
| Bladder Carcinoma | Significantly elevated mRNA levels compared to non-neoplastic bladder tissues (P < .0001). | Plays a crucial role in the G1/S transition of the cell cycle. | |
| Ovarian Clear Cell Carcinoma | Significantly upregulated mRNA expression in clinical specimens compared to normal ovarian tissue (P=0.023). | Promotes cell viability and inhibits apoptosis. | [2] |
| Colorectal Cancer | Markedly upregulated in CRC tissues. | Associated with poor prognosis and metastasis. | [6] |
| Hepatocellular Carcinoma | Elevated levels in HCC tissues correlated with decreased overall survival. | Promotes cell proliferation and G0/G1 phase cell cycle arrest upon knockdown. | [1] |
| Esophageal Squamous Cell Carcinoma | Frequently overexpressed. | Knockdown of SMYD2 inhibits the proliferation of ESCC cells. | [1] |
Enzymatic Activity and Inhibitors
The development of small molecule inhibitors targeting SMYD2 has been a key focus of research to probe its function and evaluate its therapeutic potential.
| Inhibitor | Biochemical IC50 | Cellular Activity | Reference |
| AZ505 | 0.12 µM | Substrate competitive inhibitor. | [4] |
| LLY-507 | Nanomolar range | Potent and selective; suppresses proliferation of various cancer cell lines. | [2] |
| BAY-598 | Not specified | Functional inhibitor used in in vivo studies. | [8] |
SMYD2 in Core Cancer Signaling Pathways
SMYD2 exerts its oncogenic functions by methylating key proteins in several critical signaling pathways, thereby altering their activity and downstream effects.
The p53 Tumor Suppressor Pathway
SMYD2 directly methylates the tumor suppressor p53 at lysine 370 (K370).[9][10] This monomethylation event represses the transcriptional activity of p53, leading to decreased expression of its target genes involved in cell cycle arrest and apoptosis, such as p21.[1] By inactivating p53, SMYD2 promotes cancer cell survival and proliferation.
The Retinoblastoma (Rb) Pathway
SMYD2 methylates the retinoblastoma protein (Rb), another critical tumor suppressor, at multiple lysine residues, including K810 and K860. Methylation at K810 enhances the phosphorylation of Rb at Ser807/811, which leads to the dissociation of the E2F transcription factor.[11] Liberated E2F then activates the transcription of genes required for S-phase entry, thereby promoting cell cycle progression.[11] Methylation at K860 has been shown to facilitate the interaction of Rb with the transcriptional repressor L3MBTL1.[12]
The MAPK and PI3K/AKT Signaling Pathways
SMYD2 has been implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways, which are frequently hyperactivated in cancer. In colorectal cancer, SMYD2 can facilitate P-glycoprotein upregulation via the MEK/ERK pathway, contributing to chemotherapy resistance.[1] Furthermore, SMYD2-mediated methylation of PTEN at lysine 313 negatively regulates its tumor suppressor activity, leading to the activation of the PI3K-AKT pathway and promoting breast cancer cell growth.[13][14]
Interaction with HSP90
SMYD2 interacts with the molecular chaperone Heat Shock Protein 90 (HSP90).[15][16] This interaction is mediated by the TPR-like domain of SMYD2 and can influence its enzymatic activity and substrate specificity.[1] For instance, in the presence of HSP90α, SMYD2 can methylate H3K4, a mark associated with gene activation, whereas in its absence, it methylates H3K36, which is linked to transcriptional repression.[1][17] SMYD2 also methylates HSP90 itself, which can impact the chaperone's function and promote cancer cell proliferation.[15]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of SMYD2.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of SMYD2 on histone substrates.
Materials:
-
Recombinant human SMYD2 protein
-
Histone H3 or H4 substrate (recombinant or from calf thymus)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 8 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare reaction mixtures in a 1.5-mL microcentrifuge tube on ice, containing 2x HMT buffer, histone substrate (e.g., 1-5 µg), and [3H]-SAM (e.g., 1 µCi).
-
Initiate the reaction by adding recombinant SMYD2 (e.g., 100-500 ng).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 50 mM NaHCO3 (pH 9.0) for 5 minutes each to remove unincorporated [3H]-SAM.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
Western Blotting for SMYD2 and Substrate Methylation
Western blotting is used to detect the levels of SMYD2 protein and the methylation status of its substrates in cell lysates.
Materials:
-
Cancer cell lines of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SMYD2 (e.g., 1:1000 dilution), anti-p53-K370me1, anti-Rb-K810me1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection system.
Cell Proliferation Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of SMYD2 knockdown or inhibition on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
SMYD2 siRNA or inhibitor (e.g., LLY-507)
-
MTT or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SMYD2 inhibitor or transfect with SMYD2 siRNA.
-
Incubate for 24-72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA-treated) cells.
SMYD2 in Cancer Progression: Angiogenesis and Metastasis
Emerging evidence indicates that SMYD2 also plays a role in the later stages of cancer progression, including angiogenesis and metastasis. In colorectal cancer, SMYD2 promotes angiogenesis by interacting with HNRNPK and stabilizing EGFL7 mRNA, an angiogenic stimulant.[8] Furthermore, SMYD2 can promote epithelial-mesenchymal transition (EMT), a key process in metastasis, by suppressing the expression of APC2 and activating the Wnt/β-catenin pathway in colorectal cancer.[6]
Conclusion and Future Directions
SMYD2 is a multifaceted enzyme that plays a significant role in the signaling pathways that drive cancer development and progression. Its overexpression in a multitude of cancers and its ability to modulate the function of key tumor suppressors and oncoproteins make it an attractive target for therapeutic intervention. The development of potent and selective SMYD2 inhibitors holds promise for a new class of epigenetic drugs. Future research should continue to elucidate the full spectrum of SMYD2's non-histone substrates and its upstream regulatory mechanisms in different cancer contexts. Furthermore, clinical investigations are warranted to evaluate the efficacy of SMYD2 inhibitors, both as monotherapies and in combination with existing cancer treatments. A deeper understanding of the intricate roles of SMYD2 in cancer will undoubtedly pave the way for novel and more effective therapeutic strategies.
References
- 1. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of SMYD2 contributes to malignant outcome in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD2 suppresses APC2 expression to activate the Wnt/β-catenin pathway and promotes epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting SMYD2 inhibits angiogenesis and increases the efficiency of apatinib by suppressing EGFL7 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMYD2 promotes tumorigenesis and metastasis of lung adenocarcinoma through RPS7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMYD2-dependent HSP90 methylation promotes cancer cell proliferation by regulating the chaperone complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic analyses of the SMYD family interactomes identify HSP90 as a novel target for SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SMYD2 Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Effects of (S)-BAY-598 on p53 Methylation at Lysine 370
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its function is tightly controlled by a complex network of post-translational modifications, including methylation. The methylation of p53 at lysine 370 (K370) by the protein lysine methyltransferase SMYD2 is a key regulatory event, generally associated with the repression of p53's transcriptional activity. (S)-BAY-598 has emerged as a potent and selective small molecule inhibitor of SMYD2, offering a valuable tool to probe the functional consequences of p53 K370 methylation. This technical guide provides a comprehensive overview of the effects of (S)-BAY-598 on p53 methylation at K370, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: The Role of p53 Lysine 370 Methylation
The p53 protein is a cornerstone of the cellular stress response, and its activity is exquisitely regulated to prevent aberrant cell growth and maintain genomic integrity. Post-translational modifications (PTMs) of p53, including phosphorylation, acetylation, and methylation, create a complex "code" that dictates its stability, localization, and transcriptional output.
Methylation of p53 at lysine 370 (p53K370) is a critical PTM mediated by the SET and MYND domain-containing protein 2 (SMYD2).[1] Monomethylation of p53 at K370 (p53K370me1) by SMYD2 is generally considered a repressive mark that attenuates p53's DNA-binding affinity and subsequent transcriptional activation of its target genes.[1] This repression of p53 activity can have significant implications in cancer biology, where the inactivation of p53 is a common event.
The methylation status of p53K370 is dynamically regulated. While SMYD2 acts as the "writer" of this mark, the lysine-specific demethylase 1 (LSD1) can act as an "eraser," removing methyl groups from K370.[2] Interestingly, the di-methylation of p53 at K370 (p53K370me2) by an as-yet-unidentified methyltransferase has been shown to have an activating effect on p53, highlighting the complexity of this regulatory node.[2]
(S)-BAY-598: A Selective SMYD2 Inhibitor
(S)-BAY-598 is a potent, selective, and cell-permeable small molecule inhibitor of SMYD2.[3] It acts as a substrate-competitive inhibitor, effectively blocking the methyltransferase activity of SMYD2.[3] Its high selectivity for SMYD2 over other methyltransferases makes it an invaluable chemical probe for elucidating the specific roles of SMYD2-mediated methylation in cellular processes.[3]
Quantitative Data on (S)-BAY-598 Activity
The inhibitory potency of (S)-BAY-598 against SMYD2 and its effect on p53 K370 methylation have been quantified in both biochemical and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 for SMYD2 | 27 nM | [3] |
| Cellular Assay (HEK293T overexpression) | IC50 for p53 K370 methylation | 58 nM | [3] |
| Cellular Assay (KYSE-150 endogenous) | Concentration for significant reduction of p53 K370 methylation | < 1 µM | [3] |
| In Vitro Proliferation Assay (A549 cells, 24h) | IC50 | 57.19 nM | [3] |
| In Vitro Proliferation Assay (A549 cells, 48h) | IC50 | 24.12 nM | [3] |
| In Vitro Proliferation Assay (H460 cells, 24h) | IC50 | 69.01 nM | [3] |
| In Vitro Proliferation Assay (H460 cells, 48h) | IC50 | 31.72 nM | [3] |
Signaling Pathways
The regulation of p53 methylation at lysine 370 is embedded within a complex signaling network. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
SMYD2-p53 Signaling Pathway
This diagram illustrates the central role of SMYD2 in methylating p53 at K370 and the inhibitory effect of (S)-BAY-598. It also depicts the interplay with other regulatory enzymes like LSD1 and the activating methylation at the adjacent K372 residue by SETD7/9.
Caption: SMYD2-p53 signaling and (S)-BAY-598 inhibition.
Experimental Workflow for Assessing p53 K370 Methylation
This diagram outlines the typical experimental workflow to investigate the effect of (S)-BAY-598 on p53 K370 methylation in a cellular context.
Caption: Workflow for p53 K370 methylation analysis.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the effects of (S)-BAY-598 on p53 K370 methylation.
Cellular p53 K370 Methylation Assay
This protocol is adapted from studies investigating SMYD2 inhibitors and is suitable for determining the cellular IC50 of (S)-BAY-598.[3]
Materials:
-
HEK293T or KYSE-150 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Plasmids: FLAG-tagged human p53 and FLAG-tagged human SMYD2 (for overexpression studies)
-
Transfection reagent (e.g., Lipofectamine)
-
(S)-BAY-598 (and a DMSO vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p53K370me1 (e.g., custom antibody SY46 or commercially available equivalent)
-
Mouse anti-total p53 (e.g., DO-1 clone)
-
Mouse anti-FLAG (if using tagged proteins)
-
Antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
(Optional, for overexpression) Co-transfect cells with FLAG-p53 and FLAG-SMYD2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection (or for endogenous studies in KYSE-150 cells), replace the medium with fresh medium containing various concentrations of (S)-BAY-598 or DMSO vehicle control. A typical dose range would be from 1 nM to 10 µM.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53K370me1 (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total p53, SMYD2 (or FLAG), and the loading control to ensure equal loading and expression.
-
-
Data Analysis:
-
Quantify the band intensities for p53K370me1 and total p53 using densitometry software.
-
Normalize the p53K370me1 signal to the total p53 signal for each sample.
-
Plot the normalized p53K370me1 levels against the concentration of (S)-BAY-598.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion
(S)-BAY-598 is a powerful and selective chemical probe for investigating the biological roles of SMYD2-mediated p53 methylation at lysine 370. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the intricate regulation of p53 and its implications in health and disease. By utilizing (S)-BAY-598 in well-defined experimental systems, the scientific community can further unravel the complexities of the p53 signaling network and potentially identify new therapeutic avenues for diseases such as cancer.
References
Investigating SMYD2 Function In Vitro with (S)-BAY-598: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of in vitro methodologies to investigate the function of the lysine methyltransferase SMYD2 and its inhibition by the selective, potent, and cell-active compound (S)-BAY-598. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key cellular pathways and experimental workflows.
Introduction to SMYD2 and (S)-BAY-598
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that plays a crucial role in regulating gene expression and various cellular processes through the methylation of both histone and non-histone proteins.[1][2] SMYD2 has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2] Its substrates include histone H3, the tumor suppressor protein p53, and other key signaling molecules.[3][4]
(S)-BAY-598 is a potent and selective aminopyrazoline-based inhibitor of SMYD2.[2][5] It acts as a substrate-competitive inhibitor, binding to the SMYD2-SAM (S-adenosylmethionine) complex.[5] This compound has demonstrated significant activity in both biochemical and cellular assays, making it a valuable tool for elucidating the biological functions of SMYD2.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of (S)-BAY-598 against SMYD2 and its effects on cellular processes.
Table 1: In Vitro and Cellular IC50 Values for (S)-BAY-598
| Assay Type | Substrate | IC50 (nM) | Cell Line | Reference |
| Biochemical Assay | p53 peptide | 27 | - | [2] |
| Cellular Assay | p53 | 58 | HEK293T | [2] |
| Cellular Assay | AHNAK | ~200-500 | MDA-MB-231 | [2][6] |
| Cell Viability (MTT) | - | 57.19 (24h), 24.12 (48h) | A549 | [7] |
| Cell Viability (MTT) | - | 69.01 (24h), 31.72 (48h) | H460 | [7] |
Table 2: Selectivity of (S)-BAY-598
| Enzyme | Selectivity (fold vs SMYD2) | Reference |
| Other Histone Methyltransferases | >100 | [2] |
| Non-epigenetic enzymes | >100 | [2] |
| SMYD3 | Weakly inhibited (>1 µM IC50) | [2] |
Key Experimental Protocols
This section provides detailed protocols for essential in vitro assays to study SMYD2 function and its inhibition by (S)-BAY-598.
In Vitro SMYD2 Methyltransferase Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to a SMYD2 substrate.
Materials:
-
Recombinant human SMYD2
-
Substrate (e.g., recombinant p53 protein or a specific peptide)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
(S)-BAY-598 or other inhibitors
-
SDS-PAGE materials
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD2 (e.g., 50 nM), and the desired substrate (e.g., 1 µM p53).
-
Add varying concentrations of (S)-BAY-598 or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining.
-
Excise the bands corresponding to the substrate.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value of (S)-BAY-598 by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Substrate Methylation
This method detects the methylation of a specific substrate in cells treated with a SMYD2 inhibitor.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293T)
-
(S)-BAY-598
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SMYD2, anti-p53, anti-p53(meK370), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of (S)-BAY-598 or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53(meK370)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
Strip and re-probe the membrane with antibodies against total substrate and a loading control to ensure equal loading.
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This technique is used to investigate the interaction between SMYD2 and its potential substrates.
Materials:
-
Cell lysate
-
Primary antibody against the "bait" protein (e.g., anti-SMYD2)
-
Protein A/G magnetic beads or agarose beads
-
Co-IP buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors
-
Wash buffer (e.g., Co-IP buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by western blotting using an antibody against the suspected interacting protein ("prey").
Cell Viability Assay (MTT)
This assay assesses the effect of SMYD2 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
(S)-BAY-598
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of (S)-BAY-598 or vehicle control.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key SMYD2-related signaling pathways and a typical experimental workflow for inhibitor testing.
Caption: Key signaling pathways influenced by SMYD2 activity.
Caption: Workflow for testing SMYD2 inhibitors in vitro.
Conclusion
This guide provides a foundational framework for the in vitro investigation of SMYD2 using the selective inhibitor (S)-BAY-598. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to understand the multifaceted roles of SMYD2 in cellular signaling and disease, and to evaluate the efficacy of potential therapeutic interventions. Adherence to these methodologies will facilitate reproducible and robust experimental outcomes in the study of this important epigenetic regulator.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Inhibition of SMYD2 Methyltransferase Activity by (S)-BAY-598
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of (S)-BAY-598, a selective inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain containing protein 2). The described method utilizes a Scintillation Proximity Assay (SPA) to quantify the methylation of a biotinylated p53-derived peptide substrate by recombinant human SMYD2, using S-adenosyl-L-[methyl-³H]methionine as the methyl donor. This protocol is intended for researchers, scientists, and drug development professionals investigating the inhibition of SMYD2 and similar methyltransferases.
Introduction
SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins.[1][2] A key non-histone substrate of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2 specifically monomethylates p53 at lysine 370 (K370), a post-translational modification that represses the transcriptional activity of p53 and its ability to induce apoptosis.[4][5] Elevated expression of SMYD2 has been observed in several types of cancer, making it an attractive therapeutic target.[1]
(S)-BAY-598 is a potent and selective small molecule inhibitor of SMYD2.[6] To characterize the inhibitory activity of (S)-BAY-598 and other potential SMYD2 inhibitors, a robust and sensitive in vitro assay is required. The Scintillation Proximity Assay (SPA) is a homogeneous and highly suitable method for this purpose.[7][8] In this assay, a biotinylated substrate is captured by streptavidin-coated SPA beads. When a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) is transferred to the substrate by SMYD2, the resulting proximity of the radioisotope to the scintillant embedded in the bead generates a detectable light signal.[9] The presence of an inhibitor, such as (S)-BAY-598, reduces the enzymatic activity, leading to a decrease in the SPA signal.
Signaling Pathway of SMYD2-mediated p53 Regulation
Caption: SMYD2 methylates p53 at lysine 370, repressing its transcriptional activity.
Experimental Protocol
This protocol is designed for a 384-well microplate format.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example |
| Recombinant Human SMYD2 | EpiCypher | 15-1006 |
| Biotinylated p53 peptide | CPC Scientific | Custom Synthesis |
| S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) | Revvity | NET155V001MC |
| (S)-BAY-598 | Cayman Chemical | 1906919-67-2 |
| Streptavidin Coated SPA Beads | Revvity | RPNQ0007 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Pluronic F-68 | Sigma-Aldrich | P1300 |
| DMSO, anhydrous | Sigma-Aldrich | 276855 |
| 384-well white, flat-bottom microplates | Corning | 3572 |
Buffer and Reagent Preparation
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 9.0), 1 mM DTT, 0.01% (w/v) BSA, 0.0022% (v/v) Pluronic F-68. Prepare fresh from stock solutions and keep on ice.
-
Recombinant SMYD2: Thaw on ice and dilute to a working concentration of 6 nM in 1X Assay Buffer.
-
Biotinylated p53 Peptide: The recommended peptide sequence derived from the C-terminal domain of p53 is Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide.[6] Prepare a stock solution in sterile water or a suitable buffer. Dilute to a working concentration in 1X Assay Buffer. The final concentration in the assay should be optimized (e.g., in the range of the peptide's Km).
-
[³H]-SAM: Thaw on ice. Dilute to a working concentration of 120 nM in 1X Assay Buffer.
-
(S)-BAY-598 Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the IC₅₀ determination.
-
SPA Beads: Resuspend the streptavidin-coated SPA beads in an appropriate buffer according to the manufacturer's instructions.
Experimental Workflow
Caption: Workflow for the SMYD2 Scintillation Proximity Assay.
Assay Procedure
-
Inhibitor Addition: Add 1 µL of the serially diluted (S)-BAY-598 or DMSO (for 0% inhibition control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the 6 nM SMYD2 working solution to each well.[10]
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 5 µL of the substrate mix containing the biotinylated p53 peptide and 120 nM [³H]-SAM to each well. The final concentrations in the 11 µL reaction volume will be approximately 3 nM SMYD2 and 60 nM [³H]-SAM.[10]
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Reaction Termination and Bead Addition: Stop the reaction by adding a suspension of streptavidin-coated SPA beads.
-
Bead Incubation: Incubate the plate for an additional 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Data Acquisition: Measure the scintillation signal using a microplate scintillation counter.
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each concentration of (S)-BAY-598 is calculated using the following formula:
% Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])
-
Signal_Inhibitor: Signal from wells containing (S)-BAY-598.
-
Signal_NoInhibitor: Signal from wells with DMSO only (100% activity).
-
Signal_Background: Signal from wells with no enzyme (0% activity).
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Quantitative Data Summary
The following table summarizes the typical concentrations and volumes for the SMYD2 in vitro enzyme inhibition assay.
| Component | Stock Concentration | Volume per Well | Final Concentration |
| (S)-BAY-598 / DMSO | 10 mM (and serial dilutions) | 1 µL | Variable |
| Recombinant SMYD2 | 6 nM | 5 µL | ~3 nM |
| Biotinylated p53 peptide & [³H]-SAM Mix | Varies | 5 µL | Varies / ~60 nM |
| Total Reaction Volume | - | 11 µL | - |
Conclusion
The Scintillation Proximity Assay described in this application note is a robust and sensitive method for determining the in vitro inhibitory potency of compounds targeting SMYD2. This protocol provides a detailed framework for researchers to assess the activity of (S)-BAY-598 and other potential SMYD2 inhibitors, facilitating the discovery and development of novel therapeutic agents for diseases associated with aberrant SMYD2 activity.
References
- 1. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for (S)-BAY-598 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (S)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2, in various cell-based assays.[1][2][3][4][5] (S)-BAY-598 is a valuable chemical probe for investigating the biological roles of SMYD2 in cellular processes such as gene transcription, signaling pathways, cell cycle regulation, and apoptosis.[1][2][3]
Mechanism of Action
(S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2, binding to the substrate binding site of the enzyme.[1][3] SMYD2 is a methyltransferase that monomethylates lysine residues on both histone and non-histone proteins.[1][2][3] A key non-histone substrate of SMYD2 is the tumor suppressor protein p53.[1][5][6] SMYD2 methylates p53 at lysine 370 (K370), which leads to a reduction in p53's DNA-binding efficiency and subsequent inhibition of its transcriptional activation of target genes involved in cell-cycle arrest and apoptosis.[1][6] By inhibiting SMYD2, (S)-BAY-598 can restore p53 function, leading to increased apoptosis and decreased cell proliferation in cancer cells where SMYD2 is overexpressed.[1][2] Other known substrates of SMYD2 include retinoblastoma protein (Rb), PARP1, estrogen receptor (ER), HSP90, and AHNAK.[1]
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of (S)-BAY-598 against SMYD2.
| Assay Type | Target/Substrate | Cell Line | IC50 Value | Reference |
| Biochemical Assay | SMYD2 / p53 peptide | - | 27 nM | [4][5] |
| Cellular Assay | p53 Methylation | - | < 1 µM | [5][6] |
| In-Cell Western Assay | AHNAK Methylation | MDA-MB231 | ~60 nM | [2] |
Signaling Pathway Diagram
The diagram below illustrates the signaling pathway involving SMYD2 and p53, and the mechanism of action for (S)-BAY-598.
Caption: SMYD2-p53 signaling pathway and inhibition by (S)-BAY-598.
Experimental Protocols
In-Cell Western (ICW) Assay for AHNAK Methylation
This protocol is for determining the effect of (S)-BAY-598 on the methylation of the SMYD2 substrate AHNAK in a cellular context.[1]
Experimental Workflow Diagram
Caption: In-Cell Western (ICW) experimental workflow.
Materials:
-
MDA-MB231 cells (or other suitable cell line)
-
96-well microplate
-
(S)-BAY-598
-
Formaldehyde solution (e.g., 3.7% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1X PBS with 5% milk or specific blocking solution)
-
Primary antibody against methylated AHNAK
-
Normalization primary antibody (e.g., anti-GAPDH or anti-tubulin)
-
Fluorescently labeled secondary antibodies (with distinct emission spectra)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed MDA-MB231 cells into a 96-well plate at a density that will result in a confluent monolayer at the time of the assay. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (S)-BAY-598 (e.g., from 39 nM to 5 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Fixation: Carefully remove the culture medium and wash the cells with PBS. Add 150 µL of 3.7% formaldehyde solution to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Remove the formaldehyde solution and wash the cells multiple times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both anti-methyl-AHNAK and a normalization antibody) diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate four times with wash buffer (PBS with 0.1% Tween-20). Add 50 µL of the fluorescently labeled secondary antibody cocktail, diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the plate four times with wash buffer. After the final wash, remove all residual liquid and scan the plate using an infrared imaging system or a fluorescence microplate reader. The signal for methylated AHNAK is normalized to the signal from the normalization antibody.
Cell-Based p53 Methylation Assay
This protocol describes the detection of p53 methylation at lysine 370 in cells treated with (S)-BAY-598, typically involving overexpression of SMYD2 and p53 followed by Western blotting.
Experimental Workflow Diagram
Caption: p53 methylation assay experimental workflow.
Materials:
-
HEK293T or U2OS cells
-
Expression plasmids for SMYD2 and p53
-
Transfection reagent (e.g., Lipofectamine)
-
(S)-BAY-598
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies: anti-p53K370me1 and anti-total p53
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Transfection: Co-transfect HEK293T cells with SMYD2 and p53 expression plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with (S)-BAY-598 at various concentrations for an additional 24 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Western Blotting: Wash the beads extensively, then elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for methylated p53 (anti-p53K370me1). Subsequently, strip and re-probe the membrane with an antibody against total p53 as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Cell Proliferation Assay (CCK-8)
This protocol measures the effect of (S)-BAY-598 on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., OCCC cell lines)
-
96-well plate
-
(S)-BAY-598
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of (S)-BAY-598 concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48-96 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate spectrophotometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by (S)-BAY-598.
Materials:
-
Cancer cell line of interest
-
6-well plate
-
(S)-BAY-598
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (S)-BAY-598 or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 5 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.[2]
References
- 1. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. biomol.com [biomol.com]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting p53 Methylation Following (S)-BAY-598 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Its function is tightly controlled by various post-translational modifications (PTMs), including methylation.[2][3][4] The protein lysine methyltransferase SMYD2 (SET and MYND domain containing protein 2) has been identified as a key enzyme that monomethylates p53 at lysine 370 (K370).[5] This methylation event is proposed to reduce the DNA-binding efficiency of p53, thereby inhibiting the transcriptional activation of its target genes.[5]
(S)-BAY-598 is a potent, selective, and cell-active small-molecule inhibitor of SMYD2.[6][7][8] By targeting SMYD2, (S)-BAY-598 serves as a valuable chemical probe to investigate the biological functions of SMYD2-mediated methylation.[9] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify changes in p53 methylation at K370 in cells treated with (S)-BAY-598.
Signaling Pathway of SMYD2-mediated p53 Methylation
The following diagram illustrates the inhibitory action of (S)-BAY-598 on the SMYD2-mediated methylation of p53.
Caption: (S)-BAY-598 inhibits SMYD2, preventing p53 methylation and restoring its transcriptional activity.
Experimental Protocol
This protocol details the steps for treating cells with (S)-BAY-598 and subsequently analyzing p53 K370 methylation status via Western blot.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with detectable p53 (e.g., MCF7, U2OS).
-
(S)-BAY-598 (SMYD2 Inhibitor)
-
Cell Culture Media and Reagents: (e.g., DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA)
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Protein Assay Kit: BCA or Bradford assay kit.[10]
-
Sample Buffer: 4x Laemmli sample buffer.[11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Rabbit IgG.[12]
-
HRP-conjugated Goat Anti-Mouse IgG.
-
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Buffers: Running buffer, Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST).
-
Membranes: PVDF or nitrocellulose membranes.[10]
-
Blocking Agent: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[10]
-
Equipment: Cell culture incubator, centrifuge, electrophoresis and transfer apparatus, Western blot imaging system.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p53 methylation after (S)-BAY-598 treatment.
Detailed Methodologies
Step 1: Cell Culture and Treatment
-
Culture cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of (S)-BAY-598 (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
Step 2: Cell Lysate Preparation [10][11]
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 500 µL for a 10 cm plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.[10]
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
Step 4: SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x Laemmli sample buffer to your lysates (to a final concentration of 1x).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[10][14]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
Step 5: Immunoblotting [15][16]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-methyl-p53 K370, diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 6: Signal Detection and Analysis
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10] Ensure the signal is not saturated to allow for accurate quantification.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To determine the relative level of p53 methylation, normalize the intensity of the methyl-p53 band to the intensity of the total p53 band. Further normalization to a loading control (GAPDH or β-actin) can account for any loading inaccuracies.
Data Presentation
Quantitative data from the densitometry analysis should be organized into a table for clear comparison between treatment groups.
| Treatment Group | (S)-BAY-598 Conc. (µM) | Methyl-p53 (K370) Intensity (Arbitrary Units) | Total p53 Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (Arbitrary Units) | Normalized Methyl-p53 Level* |
| Vehicle Control | 0 | Value | Value | Value | 1.00 |
| Treatment 1 | 1 | Value | Value | Value | Value |
| Treatment 2 | 5 | Value | Value | Value | Value |
| Treatment 3 | 10 | Value | Value | Value | Value |
*Normalized Methyl-p53 Level = (Methyl-p53 Intensity / Total p53 Intensity) / (Control Methyl-p53 Intensity / Control Total p53 Intensity)
References
- 1. P53 Monoclonal Antibody (5B10), Biotin (BSM-33209M-BIOTIN) [thermofisher.com]
- 2. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. BAY-598 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. Anti-p53 (Di-Methyl-Lys370) Antibody (A51532) | Antibodies.com [antibodies.com]
- 13. assaybiotechnology.com [assaybiotechnology.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Application Note: In-Cell Western (ICW) Assay for Quantifying (S)-BAY-598 Inhibition of AHNAK Methylation
Introduction
The SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in various cellular processes and the progression of several cancers.[1][2] SMYD2 catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, thereby modulating gene transcription and signaling pathways.[1][3] A key non-histone substrate of SMYD2 is the giant scaffold protein AHNAK.[1][2][4] AHNAK is involved in diverse functions, including calcium signaling, cell structure, and tumor metastasis.[4] The methylation of AHNAK by SMYD2 is a post-translational modification whose functional consequences are an active area of research.[4][5]
(S)-BAY-598 is a potent, selective, and cell-active small molecule inhibitor of SMYD2.[1][6][7] It provides a valuable tool for studying the biological roles of SMYD2 and its substrates.[3][4] This application note provides a detailed protocol for utilizing an In-Cell Western (ICW) assay to quantify the inhibition of AHNAK methylation by (S)-BAY-598 in a cellular context. The ICW assay is a quantitative immunofluorescence technique that allows for the simultaneous measurement of total protein and post-translationally modified protein levels directly in fixed cells, offering a higher throughput alternative to traditional Western blotting.[8][9][10]
Mechanism of Action & Signaling Context
SMYD2 directly monomethylates the AHNAK protein at multiple lysine sites.[4][5] The compound (S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2, blocking this methylation event.[6] By measuring the levels of both total AHNAK and methylated AHNAK within cells, the ICW assay can precisely determine the dose-dependent efficacy of (S)-BAY-598. AHNAK itself is known to be involved in several signaling pathways, including the Wnt/β-catenin and TGFβ pathways, and its abnormal expression is linked to cancer prognosis.[11][12][13]
Caption: Mechanism of (S)-BAY-598 inhibition of SMYD2-mediated AHNAK methylation.
Quantitative Data Summary
The inhibitory potency of (S)-BAY-598 on AHNAK methylation has been determined using the In-Cell Western assay. The data demonstrates a high degree of cellular activity.
| Compound | Target Enzyme | Substrate | Assay Type | Cell Line | IC50 | Reference |
| (S)-BAY-598 | SMYD2 | AHNAK | In-Cell Western (ICW) | MDA-MB-231 (SMYD2-WT overexpression) | ~50 nM | [14] |
| (S)-BAY-598 | SMYD2 | AHNAK | In-Cell Western (ICW) | KYSE-150 (SMYD2 overexpression) | ~60 nM | [1] |
| (S)-BAY-598 | SMYD2 | N/A | Biochemical | N/A | 27 nM | [6] |
| (S)-BAY-598 | SMYD2 | N/A | Cellular Activity | N/A | 58 nM | [6] |
Experimental Protocols
This section details the step-by-step protocol for performing an In-Cell Western assay to measure the inhibition of AHNAK methylation by (S)-BAY-598.
I. Required Materials & Reagents
-
Cell Line: A suitable cell line expressing SMYD2 and AHNAK (e.g., MDA-MB-231 or KYSE-150).[1][14]
-
Culture Plates: 96-well or 384-well black-walled imaging plates.
-
(S)-BAY-598: Stock solution in DMSO.
-
Primary Antibodies:
-
Rabbit anti-methyl-AHNAK antibody.
-
Mouse anti-total-AHNAK antibody.
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Formaldehyde (3.7% in PBS), freshly prepared.
-
Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer or 1% BSA in PBS).
-
Wash Buffer (0.1% Tween-20 in PBS).
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Infrared imaging system (e.g., LI-COR® Odyssey®).
-
II. In-Cell Western (ICW) Workflow
The overall workflow consists of cell seeding, treatment, fixation, permeabilization, antibody incubation, and imaging.
Caption: Step-by-step workflow for the In-Cell Western (ICW) assay.
III. Detailed Step-by-Step Procedure
-
Cell Seeding:
-
Seed cells into a 96-well black-walled plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-BAY-598 in cell culture medium. A typical concentration range would span from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of (S)-BAY-598.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[14]
-
-
Fixation:
-
Permeabilization:
-
Aspirate the formaldehyde solution.
-
Wash the cells 4-5 times with 200 µL/well of Permeabilization Buffer (0.1% Triton X-100 in PBS), incubating for 5 minutes for each wash with gentle shaking.[15]
-
-
Blocking:
-
Aspirate the final permeabilization wash.
-
Add 150 µL/well of Blocking Buffer.
-
Incubate for 1.5 hours at RT with gentle shaking.[16]
-
-
Primary Antibody Incubation:
-
Prepare the primary antibody cocktail in Blocking Buffer containing both the rabbit anti-methyl-AHNAK and mouse anti-total-AHNAK antibodies. The optimal dilution for each antibody should be determined empirically (a starting point is 1:200 - 1:800).[17]
-
Remove the Blocking Buffer and add 50 µL/well of the primary antibody cocktail.
-
Incubate for 2 hours at RT or overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Remove the primary antibody solution and wash the plate 4 times with 200 µL/well of Wash Buffer (0.1% Tween-20 in PBS) for 5 minutes each.
-
Prepare the secondary antibody cocktail in Blocking Buffer containing IRDye® 800CW Goat anti-Rabbit IgG (for methylated AHNAK) and IRDye® 680RD Goat anti-Mouse IgG (for total AHNAK). A typical dilution is 1:1000.
-
Protect the plate from light from this point forward.
-
Add 50 µL/well of the secondary antibody cocktail.
-
Incubate for 1 hour at RT with gentle shaking.[15]
-
-
Imaging:
-
Remove the secondary antibody solution and wash the plate 4 times with 200 µL/well of Wash Buffer for 5 minutes each.
-
After the final wash, remove all residual liquid by inverting the plate and blotting it on a paper towel.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®) at both 700 nm (for total AHNAK) and 800 nm (for methylated AHNAK) channels.
-
IV. Data Analysis
-
Quantification: Determine the integrated fluorescence intensity for each well in both the 700 nm and 800 nm channels.
-
Background Subtraction: Subtract the background signal from wells that were incubated with secondary antibodies only.
-
Normalization: For each well, normalize the signal for methylated AHNAK (800 nm channel) to the signal for total AHNAK (700 nm channel). This corrects for variations in cell number per well.
-
Normalized Methylation = (Intensity_800nm / Intensity_700nm)
-
-
Dose-Response Curve: Plot the normalized methylation values against the logarithm of the (S)-BAY-598 concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which represents the concentration of (S)-BAY-598 required to inhibit 50% of AHNAK methylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. BAY-598 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. licorbio.com [licorbio.com]
- 9. products.advansta.com [products.advansta.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Frontiers | AHNAKs roles in physiology and malignant tumors [frontiersin.org]
- 12. AHNAK suppresses ovarian cancer progression through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 16. biomol.com [biomol.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for (S)-BAY-598 Immunoprecipitation of the SMYD2 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that plays a crucial role in various cellular processes through the methylation of both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer.[3] (S)-BAY-598 is a potent and highly selective, cell-active inhibitor of SMYD2.[4][5] It acts as a peptide-competitive and SAM-uncompetitive inhibitor, meaning it preferentially binds to the SMYD2-SAM (S-adenosyl-L-methionine) complex.[4][6] These characteristics make (S)-BAY-598 a valuable chemical probe for investigating the biological functions of SMYD2.
These application notes provide a comprehensive guide for the immunoprecipitation of the SMYD2 protein complex from cell lysates using a modified (S)-BAY-598 as an affinity probe. The protocols described herein are based on established methodologies for small molecule affinity pull-down assays and are intended to be adapted by researchers to their specific experimental needs.
Data Presentation
The following tables summarize the quantitative data for the SMYD2 inhibitor (S)-BAY-598, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Inhibition Constants of (S)-BAY-598 against SMYD2
| Parameter | Value | Reference |
| IC50 | 27 ± 7 nM | [6] |
| Ki(app) (peptide-competitive) | 8 ± 1 nM | [7] |
| αKi(app) (SAM-uncompetitive) | 28 ± 3 nM | [7] |
| Cellular IC50 (ICW assay) | ~60 nM | [6] |
Table 2: Selectivity Profile of (S)-BAY-598
| Methyltransferase | Inhibition | Reference |
| SMYD2 | Potent Inhibition | [6][7] |
| SMYD3 | Weak Inhibition (> 1 µM IC50) | [6][7] |
| 31 Other Methyltransferases | No Significant Inhibition | [6][7] |
Experimental Protocols
This section outlines the detailed methodology for the immunoprecipitation of the SMYD2 complex using a biotinylated derivative of (S)-BAY-598. This protocol is a proposed adaptation based on standard small molecule pull-down assays.
Protocol 1: Preparation of Biotinylated (S)-BAY-598 Affinity Probe
Objective: To synthesize a biotinylated version of (S)-BAY-598 that can be immobilized on streptavidin beads for pull-down experiments. This typically involves modifying the parent compound with a linker attached to biotin.
Note: The synthesis of a custom chemical probe requires expertise in organic chemistry. Researchers may consider outsourcing this step. The proposed modification should be at a position that does not interfere with the binding to SMYD2.
-
Identify a suitable modification site: Based on the co-crystal structure of (S)-BAY-598 with SMYD2, a position on the molecule that is solvent-exposed and not involved in key binding interactions should be chosen for linker attachment.
-
Synthesize a derivative with a reactive handle: Introduce a functional group (e.g., an amine or a carboxylic acid) at the chosen site.
-
Couple to a biotin-linker: React the derivatized (S)-BAY-598 with an activated biotin molecule that contains a spacer arm (e.g., a polyethylene glycol linker) to minimize steric hindrance.
-
Purify and characterize the probe: Use techniques like HPLC and mass spectrometry to ensure the purity and confirm the identity of the biotinylated (S)-BAY-598 probe.
Protocol 2: Small Molecule Immunoprecipitation (IP) of SMYD2 Complex
Objective: To isolate the SMYD2 protein complex from cell lysates using the biotinylated (S)-BAY-598 probe.
Materials:
-
Cells expressing endogenous or overexpressed SMYD2
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated (S)-BAY-598 probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Non-biotinylated (S)-BAY-598 (for competition control)
-
Biotin (for competition control)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[8]
-
Incubate on ice for 10-15 minutes.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Incubation with Biotinylated Probe:
-
To 1-2 mg of cell lysate, add the biotinylated (S)-BAY-598 probe to a final concentration of 1-5 µM.
-
For a competition control, pre-incubate a separate aliquot of lysate with a 100-fold molar excess of non-biotinylated (S)-BAY-598 for 1 hour before adding the biotinylated probe.
-
Incubate the lysates with the probe for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of the Probe-Protein Complex:
-
Add pre-washed streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.[10]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[11] This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.[12]
-
Pellet the beads, and collect the supernatant containing the eluted SMYD2 complex.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for SMYD2 and other potential interacting partners.
-
For the identification of novel interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Visualizations
Signaling Pathway
Caption: SMYD2-mediated methylation of TRAF2 in the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for small molecule immunoprecipitation of the SMYD2 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptglab.com [ptglab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (S)-BAY-598 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-598 is a potent and selective, cell-active, substrate-competitive inhibitor of SET and MYND domain-containing protein 2 (SMYD2)[1][2]. SMYD2 is a protein lysine methyltransferase that has been implicated in cancer progression through the methylation of both histone and non-histone proteins, including the tumor suppressor p53 and the scaffolding protein AHNAK[3]. Inhibition of SMYD2 by (S)-BAY-598 has been shown to reduce the methylation of its substrates, potentially leading to anti-tumor effects[4]. These application notes provide detailed protocols for the in vivo evaluation of (S)-BAY-598 in mouse xenograft models, based on published preclinical studies.
Mechanism of Action of (S)-BAY-598
(S)-BAY-598 targets the catalytic activity of SMYD2, a lysine methyltransferase that is overexpressed in various cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer. SMYD2 catalyzes the monomethylation of lysine residues on target proteins. One key substrate is the tumor suppressor protein p53. SMYD2-mediated methylation of p53 at lysine 370 (K370) is proposed to reduce its DNA-binding efficiency, thereby inhibiting the transcriptional activation of p53 target genes involved in cell-cycle arrest and apoptosis[4]. By inhibiting SMYD2, (S)-BAY-598 prevents this methylation, potentially restoring p53's tumor-suppressive functions. Another identified substrate is AHNAK, and (S)-BAY-598 has been demonstrated to inhibit its methylation in a dose-dependent manner in vivo[4].
References
Combination Therapy of (S)-BAY-598 and Doxorubicin Demonstrates Synergistic Antitumor Effects in Non-Small Cell Lung Cancer
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction: Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality, often exhibiting resistance to conventional chemotherapies. This document outlines the preclinical rationale and experimental protocols for the combination therapy of (S)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2, and doxorubicin, a widely used chemotherapeutic agent. Preclinical studies have demonstrated that this combination exerts synergistic anticancer effects in NSCLC cell lines and in vivo models by promoting apoptosis, inducing cell cycle arrest, inhibiting cell migration and invasion, and modulating the JAK/STAT signaling pathway.[1][2]
Data Presentation
The synergistic effects of (S)-BAY-598 and doxorubicin on NSCLC cell viability have been quantified, demonstrating a dose- and time-dependent inhibition of proliferation.
Table 1: IC50 Values of (S)-BAY-598 and Doxorubicin in NSCLC Cell Lines
| Cell Line | Drug | Treatment Time (hours) | IC50 (nM) |
| A549 | (S)-BAY-598 | 24 | 57.19 |
| 48 | 24.12 | ||
| Doxorubicin | 24 | 117.51 | |
| 48 | 71.54 | ||
| H460 | (S)-BAY-598 | 24 | 69.01 |
| 48 | 31.72 |
Data extracted from Meng J, et al. Heliyon. 2024.
Signaling Pathway
The combination of (S)-BAY-598 and doxorubicin has been shown to synergistically inhibit the JAK/STAT signaling pathway, a crucial mediator of cancer cell growth, metastasis, and drug resistance.[1][2]
References
Application Notes and Protocols: Utilizing (S)-BAY-598 to Investigate the Role of SMYD2 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective SMYD2 inhibitor, (S)-BAY-598, to study the role of the lysine methyltransferase SMYD2 in apoptosis. This document includes an overview of the underlying signaling pathways, quantitative data on the effects of (S)-BAY-598, and detailed protocols for key experimental assays.
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase implicated in various cellular processes, including transcriptional regulation and signal transduction. Dysregulation of SMYD2 has been linked to the pathogenesis of several cancers. One of the key non-histone substrates of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated methylation of p53 at lysine 370 is known to repress its transcriptional activity, thereby inhibiting p53-mediated apoptosis.
(S)-BAY-598 is a potent, selective, and cell-permeable small molecule inhibitor of SMYD2. By inhibiting SMYD2's methyltransferase activity, (S)-BAY-598 can prevent the methylation of p53, leading to the activation of p53-dependent apoptotic pathways. This makes (S)-BAY-598 a valuable chemical probe to elucidate the role of SMYD2 in cancer biology and a potential therapeutic agent, particularly in combination with conventional chemotherapeutics like doxorubicin.
Data Presentation
The following tables summarize the quantitative data regarding the activity of (S)-BAY-598 and its effects on cell viability and apoptosis.
Table 1: Inhibitory Activity of (S)-BAY-598 against SMYD2
| Parameter | Value | Reference |
| Biochemical IC50 | 27 nM | [1][2] |
| Cellular IC50 | 58 nM | [1][2] |
Table 2: Effect of (S)-BAY-598 and Doxorubicin on the Viability of Non-Small Cell Lung Cancer (NSCLC) Cell Lines (48h treatment)
| Cell Line | Treatment | IC50 | Reference |
| A549 | (S)-BAY-598 | 24.12 nM | |
| Doxorubicin | 71.54 nM | ||
| H460 | (S)-BAY-598 | 31.72 nM |
Table 3: Synergistic Induction of Apoptosis by (S)-BAY-598 and Doxorubicin in NSCLC Cell Lines (48h treatment)
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| A549 | Control (DMSO) | ~5% | |
| (S)-BAY-598 | ~15% | ||
| Doxorubicin | ~20% | ||
| (S)-BAY-598 + Doxorubicin | ~45% | ||
| H460 | Control (DMSO) | ~4% | |
| (S)-BAY-598 | ~12% | ||
| Doxorubicin | ~18% | ||
| (S)-BAY-598 + Doxorubicin | ~40% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Caspase-3/7 Activity Assay
This protocol is for a luminogenic assay to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium
-
96-well white-walled, clear-bottom tissue culture plates
-
(S)-BAY-598 (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of (S)-BAY-598 and Doxorubicin in complete medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the respective treatments (Vehicle, (S)-BAY-598, Doxorubicin, or combination). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Assay:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells) to determine the fold-change in caspase-3/7 activity.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells from 6-well plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of cleaved caspase-3 and the ratio of Bax to Bcl-2, which are key indicators of apoptosis.
Materials:
-
Treated cells from 6-well plates or larger culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities.
-
Normalize the intensity of the target proteins to the loading control (β-actin).
-
Calculate the Bax/Bcl-2 ratio.
-
Expected Outcomes: Treatment with (S)-BAY-598, especially in combination with an apoptotic stimulus like doxorubicin, is expected to result in an increased intensity of the cleaved caspase-3 band and an elevated Bax/Bcl-2 ratio, indicative of apoptosis induction.
References
Application Notes and Protocols for (S)-BAY-598 Target Engagement using Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY-598 is a potent and selective, cell-active, substrate-competitive inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase.[1][2][3][4][5][6] SMYD2 has been identified as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, thereby influencing gene transcription and signaling pathways.[7][8] One of its key non-histone substrates is the tumor suppressor protein p53.[6][7]
Verification of target engagement is a critical step in drug discovery to ensure that a compound interacts with its intended molecular target in a cellular context. The thermal shift assay (TSA), and its in-cell counterpart, the cellular thermal shift assay (CETSA), are powerful techniques to confirm such interactions.[9][10][11][12] These assays are based on the principle that the binding of a ligand, such as (S)-BAY-598, to its target protein, SMYD2, alters the protein's thermal stability. This change in thermal stability, observed as a shift in the melting temperature (Tm), provides direct evidence of target engagement.[9][11]
This document provides detailed protocols for both biochemical and cellular thermal shift assays to assess the target engagement of (S)-BAY-598 with SMYD2.
SMYD2 Signaling Pathway
SMYD2 is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating histone and non-histone proteins. Its activity is implicated in cancer progression through the regulation of key signaling pathways. The diagram below illustrates the central role of SMYD2 in cellular signaling.
Caption: SMYD2 signaling and inhibition by (S)-BAY-598.
Quantitative Data Summary
The following table summarizes the key quantitative data for (S)-BAY-598's interaction with SMYD2.
| Parameter | Value | Assay Type | Reference |
| IC50 | 27 nM | In vitro methylation of p53 | [4] |
| Cellular IC50 | < 1 µM | Inhibition of p53K370 methylation in cells | [6] |
| Thermal Shift (ΔTm) | 7.1 K | Biochemical Thermal Shift Assay | [10] |
Experimental Protocols
Biochemical Thermal Shift Assay (TSA)
This protocol outlines the determination of the thermal stability of purified SMYD2 in the presence and absence of (S)-BAY-598.
Experimental Workflow:
Caption: Workflow for the biochemical thermal shift assay.
Materials and Reagents:
-
Recombinant Human SMYD2: Purified, >95% purity.
-
(S)-BAY-598: 10 mM stock in DMSO.
-
TSA Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT.
-
SYPRO Orange Fluorescent Dye: 5000x stock in DMSO.
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of thermal ramping and fluorescence detection.
Procedure:
-
Prepare (S)-BAY-598 dilutions: Serially dilute the 10 mM stock of (S)-BAY-598 in DMSO to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Prepare a DMSO-only control.
-
Prepare the reaction mix: In a microcentrifuge tube, prepare a master mix containing the TSA buffer, recombinant SMYD2 (final concentration 2 µM), and SYPRO Orange dye (final concentration 5x).
-
Aliquot the reaction mix: Dispense the master mix into the wells of a PCR plate.
-
Add compound: Add a small volume (e.g., 1 µL) of the diluted (S)-BAY-598 or DMSO control to the respective wells. The final concentration of DMSO should be kept constant across all wells (e.g., ≤ 1%).
-
Incubate: Briefly centrifuge the plate and incubate at room temperature for 15 minutes to allow for compound binding.
-
Thermal denaturation: Place the plate in a real-time PCR instrument. Program the instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each 1 °C increment.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
Fit the resulting sigmoidal curves to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) for each concentration of (S)-BAY-598 using the formula: ΔTm = Tm(with compound) - Tm(DMSO control).
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the target engagement of (S)-BAY-598 with endogenous SMYD2 in intact cells.
Experimental Workflow:
Caption: Workflow for the cellular thermal shift assay.
Materials and Reagents:
-
Cell line expressing SMYD2 (e.g., HEK293T, KYSE-150).
-
Cell culture medium and supplements.
-
(S)-BAY-598: 10 mM stock in DMSO.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Antibodies: Primary antibody against SMYD2, appropriate secondary antibody.
-
Western blotting reagents and equipment.
-
Thermal cycler.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with various concentrations of (S)-BAY-598 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1-2 hours) in the incubator.
-
-
Cell Harvesting:
-
Wash the cells with PBS and harvest them (e.g., by scraping or trypsinization).
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS containing protease inhibitors.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by, for example, three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Quantification of Soluble SMYD2:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SMYD2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment group (DMSO and (S)-BAY-598), plot the normalized band intensity (relative to the non-heated control) against the temperature.
-
The resulting curves represent the melting profile of SMYD2. A shift in the curve to higher temperatures in the presence of (S)-BAY-598 indicates target engagement.
-
Conclusion
The thermal shift assay is a robust and versatile method for confirming the direct interaction between (S)-BAY-598 and its target, SMYD2. The biochemical TSA provides a quantitative measure of the stabilization of the purified protein, while the cellular TSA validates this engagement within the complex environment of a living cell. These protocols provide a framework for researchers to implement this technology to characterize the target engagement of SMYD2 inhibitors and other small molecules.
References
- 1. eubopen.org [eubopen.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-BAY-598 Solubility and Formulation for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of (R)-BAY-598 for in vivo studies. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
This compound is the R-isomer of the potent and selective SMYD2 inhibitor, BAY-598. The active inhibitor is the (S)-isomer, while the (R)-isomer is often used as a negative control in experiments. Like its enantiomer, this compound is a poorly water-soluble compound, which presents a significant hurdle for achieving adequate concentrations and bioavailability in in vivo studies. Proper formulation is therefore critical for obtaining reliable and reproducible experimental results.
Q2: What is a recommended formulation for in vivo studies of BAY-598?
For oral administration in mice, (S)-BAY-598 has been formulated in a vehicle of 80% PEG 400 and 20% water [1].
Additionally, a common vehicle for poorly soluble compounds, suggested for the (R)-isomer by some suppliers, consists of a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer [2]. The exact ratios can be optimized based on the required dose and stability of the formulation.
Q3: What is the solubility of this compound in common laboratory solvents?
Quantitative solubility data specifically for the (R)-isomer of BAY-598 is not widely published. However, the solubility of the (S)-isomer, which is expected to be very similar, is available and can be used as a strong indicator.
| Solvent | Solubility (S)-BAY-598 |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL |
| PEG 400 / Water (8:2) | Vehicle used in in vivo studies, suggesting sufficient solubility for dosing |
This data is for the (S)-isomer and should be used as a guideline for the (R)-isomer.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution during formulation or administration.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your chosen vehicle may be too high.
-
Solution: Try preparing a more dilute stock solution. If a high dose is necessary, you may need to increase the volume of the vehicle administered, staying within the ethical limits for animal studies.
-
-
Possible Cause 2: Temperature Effects. The compound may have been dissolved at a higher temperature and is precipitating at room temperature or upon administration into the physiological environment.
-
Solution: Prepare the formulation at the temperature of administration if possible. If warming is required to dissolve the compound, check for precipitation upon cooling. A formulation that requires constant heating is not ideal for in vivo studies.
-
-
Possible Cause 3: Vehicle Incompatibility. The chosen solvent system may not be optimal for maintaining the solubility of this compound.
-
Solution: Consider adjusting the ratios of co-solvents. For example, in a DMSO/PEG300/Tween 80/Saline mixture, you can try increasing the percentage of PEG300 or Tween 80. Perform small-scale solubility tests with different vehicle compositions.
-
Issue: I am observing toxicity or adverse effects in my animal models that may be related to the vehicle.
-
Possible Cause: High Concentration of Organic Solvents. Solvents like DMSO can have their own biological effects or cause irritation at high concentrations.
-
Solution: Minimize the amount of DMSO in the final formulation. It is often recommended to use the lowest possible percentage of DMSO (e.g., <10%) in the final dosing solution. The PEG 400/water formulation is a good alternative to minimize the use of stronger organic solvents. Always administer a vehicle-only control group to differentiate between compound and vehicle effects.
-
Experimental Protocols
Protocol 1: Preparation of (S)-BAY-598 Formulation for Oral Gavage in Mice (Based on Published Studies)
This protocol is for the active (S)-isomer and can be adapted for the (R)-isomer.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of PEG 400 to the tube to achieve 80% of the final desired volume.
-
Vortex the mixture vigorously until the powder is fully dissolved. Gentle warming (e.g., to 37°C) or brief sonication may be used to aid dissolution.
-
Add sterile water to the tube to reach the final desired volume (20% of the total volume).
-
Vortex the solution again to ensure it is a homogeneous mixture.
-
Visually inspect the solution for any precipitation before administration.
Logical Workflow for Formulation Development
The following diagram outlines a logical workflow for developing a suitable in vivo formulation for a poorly soluble compound like this compound.
References
Optimizing (S)-BAY-598 working concentration for cell culture experiments
Technical Support Center: (S)-BAY-598
Welcome to the technical support guide for (S)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshoot common issues encountered when using (S)-BAY-598 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-BAY-598 and what is its mechanism of action?
(S)-BAY-598 is a potent, selective, and cell-active small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2).[1][2] SMYD2 is a methyltransferase that monomethylates lysine residues on both histone and non-histone proteins, such as the tumor suppressor p53.[1][4] By inhibiting SMYD2, (S)-BAY-598 prevents the methylation of target proteins, which can modulate gene transcription and signaling pathways involved in cancer cell proliferation.[1][4]
Below is a simplified diagram illustrating the inhibitory action of (S)-BAY-598 on the p53 signaling pathway.
Q2: How should I prepare and store stock solutions of (S)-BAY-598?
Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: While the exact solvent used in seminal studies is not always specified, inhibitors of this class are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[5]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the final concentration of the organic solvent in your cell culture medium, which should typically be kept below 0.5% to avoid solvent-induced toxicity.[5]
-
Procedure: To prepare a stock solution, accurately weigh the required amount of (S)-BAY-598 and dissolve it in the appropriate volume of anhydrous DMSO.[6] Gentle vortexing or sonication can aid dissolution.[7]
-
Storage: Aliquot the stock solution into small, single-use vials to prevent repeated freeze-thaw cycles.[8] Store these aliquots tightly sealed at -20°C or below for long-term stability.[6][8]
Q3: What is a recommended starting concentration for (S)-BAY-598 in cell culture?
The optimal working concentration of (S)-BAY-598 is highly dependent on the cell line and the experimental endpoint. However, based on published data, a sensible starting point can be determined.
-
Cellular IC50: (S)-BAY-598 has a reported cellular IC50 (the concentration that inhibits 50% of the biological response) of approximately 58-60 nM in various cancer cell lines, including HEK293T and KYSE-150 esophageal cancer cells.[1][2] In non-small cell lung cancer (NSCLC) cell lines A549 and H460, the IC50 values were observed to be between 24 nM and 69 nM, depending on the incubation time.[9]
-
Starting Range: A good starting point for a dose-response experiment is to use a range of concentrations centering around the known IC50. A logarithmic dilution series is recommended.
| Parameter | Suggested Range | Notes |
| Starting Concentration | 1 nM - 10 µM | Covers a broad range to identify the active window. |
| Dose-Response Points | 6-8 concentrations | e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM. |
| Incubation Time | 24 - 72 hours | Time-dependency should be evaluated.[9] |
Troubleshooting Guide
This section addresses common problems that may arise during the optimization of (S)-BAY-598 working concentrations.
Problem: I am not observing any effect on my cells.
If (S)-BAY-598 does not appear to have an effect at the tested concentrations, consider the following possibilities and solutions.
| Possible Cause | Suggested Solution |
| Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 20 µM).[1][5] |
| Insufficient Incubation Time | Some cellular effects require longer exposure. Try extending the incubation period (e.g., 48 or 72 hours).[9] |
| Compound Instability | Small molecules can be unstable in culture media.[8] Consider refreshing the media with a new inhibitor for long-term experiments.[5] |
| Poor Cell Permeability | Although (S)-BAY-598 is cell-active, permeability can vary between cell lines. Confirm target engagement with a downstream assay (e.g., Western blot for p53 methylation).[5] |
| Cell Line Insensitivity | The targeted pathway may not be critical for the survival or proliferation of your specific cell line.[1] |
Problem: I am observing excessive cell death, even at low concentrations.
Unexpected cytotoxicity can confound experimental results. Use the following decision tree to troubleshoot.
Experimental Protocols
Protocol 1: Determining the IC50 of (S)-BAY-598 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) using a common colorimetric assay like the MTT or resazurin assay.[10][11][12] These assays measure the metabolic activity of viable cells.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. BAY-598 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Stability of (S)-BAY-598 in aqueous solution and plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S)-BAY-598 in aqueous solutions and plasma. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (S)-BAY-598 in aqueous solutions?
A1: (S)-BAY-598 has been reported to be stable to racemization in aqueous solutions at a neutral pH of 7 for at least 48 hours.[1][2] However, under basic conditions, particularly with the use of microwave irradiation, racemization can occur.[1][2] For long-term storage of aqueous solutions, it is advisable to prepare them fresh and consider buffering to a neutral pH.
Q2: How stable is (S)-BAY-598 in plasma?
A2: (S)-BAY-598 is stable in both mouse and human plasma at 37°C for at least 48 hours, showing no significant racemization.[1][2] This suggests that for typical in vitro plasma-based assays within this timeframe, degradation of the parent compound is not a major concern.
Q3: What are the known degradation pathways for (S)-BAY-598?
A3: Specific degradation pathways for (S)-BAY-598 are not extensively detailed in published literature. However, for pyrazoline-containing compounds, a common degradation route is oxidation of the pyrazoline ring to the more stable aromatic pyrazole ring.[3] This can sometimes be observed as a browning of the solution.[3] Hydrolysis of functional groups, such as amides, under strongly acidic or basic conditions could also be a potential degradation pathway.
Q4: What are the recommended storage conditions for (S)-BAY-598?
A4: For solid (S)-BAY-598, storage at 2°C to 8°C is recommended for long-term stability of at least 4 years.[4] Stock solutions, typically prepared in DMSO, can be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[5] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
Data Presentation
While specific quantitative stability data for (S)-BAY-598 over a time course is not publicly available, the following table illustrates a typical format for presenting such data from a stability study. Researchers are encouraged to generate data specific to their experimental conditions.
Table 1: Illustrative Stability of (S)-BAY-598 in Human Plasma at 37°C
| Time Point (hours) | Mean % Remaining (S)-BAY-598 (n=3) | Standard Deviation |
| 0 | 100 | 0.0 |
| 2 | 99.5 | 0.5 |
| 8 | 98.9 | 0.8 |
| 24 | 97.8 | 1.2 |
| 48 | 96.5 | 1.5 |
Table 2: Illustrative Stability of (S)-BAY-598 in Aqueous Buffer (pH 7.4) at 37°C
| Time Point (hours) | Mean % Remaining (S)-BAY-598 (n=3) | Standard Deviation |
| 0 | 100 | 0.0 |
| 2 | 99.8 | 0.3 |
| 8 | 99.1 | 0.6 |
| 24 | 98.2 | 0.9 |
| 48 | 97.1 | 1.1 |
Experimental Protocols
Protocol 1: Assessment of (S)-BAY-598 Stability in Human Plasma
This protocol outlines a method to quantitatively assess the stability of (S)-BAY-598 in human plasma using LC-MS/MS.
Materials:
-
(S)-BAY-598
-
Human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Internal standard (IS) solution (a structurally similar, stable compound)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of (S)-BAY-598 in DMSO (e.g., 10 mM).
-
Spike the (S)-BAY-598 stock solution into pre-warmed human plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes (e.g., 150 µL) of ice-cold ACN containing the internal standard to precipitate plasma proteins.
-
Vortex the samples for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of (S)-BAY-598 remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study of (S)-BAY-598
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Materials:
-
(S)-BAY-598
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol and Water (HPLC grade)
-
UV lamp (for photostability)
-
Oven (for thermal stability)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve (S)-BAY-598 in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve (S)-BAY-598 in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve (S)-BAY-598 in a methanol/water mixture and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose solid (S)-BAY-598 to 105°C in an oven for 24 hours.
-
Photodegradation: Expose a solution of (S)-BAY-598 to UV light (e.g., 254 nm) for 24 hours.
-
For all conditions, prepare a control sample stored under ambient conditions.
-
Analyze all samples by a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.
Mandatory Visualization
Caption: (S)-BAY-598 inhibits the SMYD2-mediated methylation of p53.
Caption: Workflow for assessing the stability of (S)-BAY-598.
Troubleshooting Guides
Guide 1: Inconsistent IC₅₀ Values in Cellular Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC₅₀ values between experiments. | Compound Instability in Media: (S)-BAY-598 may degrade over the course of a prolonged experiment, altering its effective concentration. | 1. Prepare fresh dilutions of (S)-BAY-598 in cell culture media immediately before each experiment. 2. Minimize the incubation time where possible. 3. For longer-term assays, consider replenishing the compound at set intervals. |
| Poor Solubility: Precipitation of the compound at higher concentrations can lead to inconsistent results. | 1. Visually inspect solutions for any precipitate, especially after dilution into aqueous media. 2. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). 3. Consider using a solubility-enhancing excipient if compatible with the assay. |
Guide 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| A new, more polar peak appears during analysis of an aged solution. | Oxidative Degradation: The pyrazoline ring of (S)-BAY-598 may have oxidized to the corresponding pyrazole. | 1. Analyze the sample by LC-MS to determine the molecular weight of the new peak. A loss of two mass units would be indicative of oxidation. 2. Perform a forced degradation study with an oxidizing agent (e.g., H₂O₂) to confirm if the same degradation product is formed. 3. Use high-purity, degassed solvents to minimize oxidative stress. |
| Multiple new peaks are observed after storage in acidic or basic buffer. | Hydrolytic Degradation: Functional groups on (S)-BAY-598 may be susceptible to hydrolysis. | 1. Characterize the degradation products using high-resolution mass spectrometry. 2. Maintain solutions at a neutral pH to minimize hydrolysis. 3. Prepare solutions fresh before use. |
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Navigating the Metabolic Instability of (S)-BAY-598 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of (S)-BAY-598 derivatives. The information is presented in a direct question-and-answer format to help resolve common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (S)-BAY-598 and why is the metabolic stability of its derivatives a critical concern?
A1: (S)-BAY-598 is a potent and selective aminopyrazoline-based inhibitor of SMYD2 (SET and MYND domain containing protein 2), a protein lysine methyltransferase that has been identified as a potential therapeutic target in cancer.[1][2][3] While (S)-BAY-598 is a valuable in vivo chemical probe, the development of its derivatives for therapeutic use requires a favorable pharmacokinetic profile.[3] Metabolic stability, the resistance of a compound to being broken down by the body's metabolic processes, is a crucial factor that influences a drug's half-life, bioavailability, and overall efficacy.[4][5] Derivatives with poor metabolic stability are often rapidly cleared from the body, which can prevent them from reaching their therapeutic target in sufficient concentrations.[5]
Q2: What are the primary metabolic pathways that affect small molecule inhibitors like (S)-BAY-598 derivatives?
A2: The liver is the primary site of drug metabolism.[6] For many small molecule drugs, metabolism occurs in two phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups through processes like oxidation, reduction, and hydrolysis.[7][8][9] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[7] For derivatives of (S)-BAY-598, CYP-mediated oxidation is a common and significant pathway contributing to metabolic clearance.[8][10] The six main CYP enzymes responsible for metabolizing approximately 90% of drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1.[8][10]
Q3: Which standard in vitro assays are recommended for evaluating the metabolic stability of new (S)-BAY-598 derivatives?
A3: Three primary in vitro assays are used to assess metabolic stability in early drug discovery:
-
Liver Microsomal Stability Assay: This is a high-throughput initial screen that uses subcellular fractions of the liver (microsomes) containing most of the Phase I drug-metabolizing enzymes, especially CYPs.[6][11][12] It is effective for identifying compounds susceptible to oxidative metabolism.[12]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more physiologically relevant model.[11][13] It contains a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[11][14]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of a broader range of both Phase I and some Phase II metabolic pathways.[7]
Q4: What are the key parameters to determine from metabolic stability assays, and what is their significance?
A4: The two most critical parameters derived from in vitro metabolic stability assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).[11]
-
In Vitro Half-Life (t½): This is the time required for 50% of the parent compound to be metabolized within the in vitro test system. A shorter half-life generally indicates lower metabolic stability.[11]
-
Intrinsic Clearance (Clint): This parameter measures the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[11]
These parameters are essential for ranking and comparing different drug candidates, guiding structural modifications to improve stability, and for predicting in vivo pharmacokinetic properties through a process called in vitro-in vivo extrapolation (IVIVE).[4][11]
Section 2: Troubleshooting Guide
Problem: I am observing high variability in my in vitro half-life (t½) and intrinsic clearance (Clint) data across experiments.
Solution: Inconsistent results can arise from several factors. Consider the following troubleshooting steps:
-
Assess Compound Solubility: Poor aqueous solubility can cause your compound to precipitate in the incubation buffer, leading to an artificially low concentration and inaccurate clearance measurements.[11] Visually inspect for precipitation and consider reducing the compound concentration or the percentage of organic solvent (e.g., DMSO) in the final incubation.[11]
-
Check for Non-Specific Binding: Compounds can bind to plasticware like plates and pipette tips. It is recommended to use low-binding labware to minimize this effect.[11]
-
Evaluate Chemical Stability: Your compound might be degrading chemically in the assay buffer, independent of enzyme activity. Run a control experiment without the metabolic system (e.g., microsomes or hepatocytes) to assess the compound's chemical stability under the assay conditions.[11]
-
Ensure Enzyme Integrity: The activity of liver microsomes and hepatocytes can degrade if they are not stored and handled properly. Always follow the supplier's instructions for storage and thawing to ensure consistent enzyme activity.[11]
Problem: My (S)-BAY-598 derivative shows high metabolic stability in the microsomal assay but has very poor aqueous solubility.
Solution: This is a common challenge in drug development, representing a trade-off between metabolic stability and physicochemical properties. For instance, certain derivatives of (S)-BAY-598 exhibited high metabolic stability but were unsuitable for in vivo experiments due to low aqueous solubility (<5 mg/L).[1][2]
-
Prioritize a Balance: A compound is only useful if it can be absorbed and distributed to its target. While high stability is desirable, it cannot come at the expense of properties required for bioavailability.
-
Structural Modifications: Attempt structural modifications aimed at improving solubility without creating a new metabolic liability. This can involve adding polar functional groups.
-
Formulation Strategies: If the compound's profile is otherwise excellent, formulation approaches can be explored to enhance solubility for in vivo testing.
Problem: I modified my lead compound to block a known metabolic "hotspot," but the overall metabolic clearance did not improve.
Solution: This phenomenon is often referred to as "metabolic switching."[15] When one site of metabolism is blocked, the metabolic enzymes may begin to metabolize the compound at a different, previously less-favored site.
-
Metabolite Identification: The first step is to perform a metabolite identification study on both the original compound and the modified derivative. This will reveal if new metabolites are being formed and identify the new metabolic hotspots.
-
Iterative Design: Use the information from the metabolite ID study to inform the next round of structural modifications. It may be necessary to block multiple metabolic sites to achieve a significant improvement in overall stability.[15]
Problem: My compound was stable in the liver microsomal assay but is cleared rapidly in the hepatocyte assay. What could be the reason?
Solution: This discrepancy strongly suggests that your compound is being cleared by pathways not present in liver microsomes.
-
Phase II Metabolism: Liver microsomes primarily contain Phase I (CYP) enzymes.[12] Hepatocytes, being whole cells, contain both Phase I and Phase II (conjugating) enzymes.[11] Rapid clearance in hepatocytes but not microsomes indicates that your compound is likely a substrate for Phase II enzymes like UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases).
-
Further Investigation: Confirm this by running a microsomal stability assay that includes the necessary cofactors for Phase II reactions (e.g., UDPGA for UGTs) and a pore-forming agent to allow cofactor access.[12]
Section 3: Data Presentation
The following table presents hypothetical data for (S)-BAY-598 and its derivatives to illustrate common outcomes in metabolic stability screening.
| Compound | Target | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Aqueous Solubility (mg/L) | Notes |
| (S)-BAY-598 | SMYD2 | 35 | 45.2 | 50 | Moderate stability, acceptable solubility.[1] |
| Derivative A | SMYD2 | > 120 | < 5.0 | < 5 | High stability but very poor solubility, limiting in vivo use.[1][2] |
| Derivative B | SMYD2 | 15 | 105.8 | 163 | Poor stability but high solubility.[1][2] |
| Derivative C | SMYD2 | 85 | 12.1 | 75 | Optimized lead with good balance of stability and solubility. |
Section 4: Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing Phase I metabolic stability using liver microsomes.
1. Materials and Reagents:
-
Test compounds and positive control (e.g., a compound with known high clearance like propranolol).
-
Pooled liver microsomes (human, rat, etc.).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis.
-
96-well incubation plates and low-binding collection plates.
2. Experimental Procedure:
-
Prepare Solutions: Thaw liver microsomes on ice. Prepare a microsomal stock solution by diluting the microsomes in 0.1 M phosphate buffer to a concentration of 1 mg/mL. Prepare test compound stock solutions in DMSO.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal stock solution, and the test compound solution. The final concentration of the test compound is typically 1 µM, and the final DMSO concentration should be ≤ 0.25%.[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from each well into a collection plate containing ice-cold acetonitrile with the internal standard.[12] The acetonitrile immediately stops the enzymatic reaction.
-
Control Incubations: Include a "minus cofactor" control where buffer is added instead of the NADPH system (sampled at the final time point) to check for non-NADPH-mediated metabolism or chemical instability.[12]
3. Sample Analysis:
-
Protein Precipitation: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.[14]
4. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint): Use the following equation to calculate Clint: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Section 5: Visualizations
The following diagrams illustrate key pathways and workflows related to the metabolic stability assessment of (S)-BAY-598 derivatives.
Caption: General pathway of drug metabolism in the liver.
Caption: Experimental workflow for assessing metabolic stability.
Caption: Troubleshooting logic for addressing poor metabolic stability.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openanesthesia.org [openanesthesia.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. nedmdg.org [nedmdg.org]
Interpreting unexpected results with (R)-BAY-598 negative control
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (R)-BAY-598 as a negative control in their experiments.
FAQs: Interpreting Unexpected Results
Q1: I am observing a biological effect with this compound, which is supposed to be an inactive negative control. Why is this happening?
A1: This is a common issue that can arise from several factors related to the principles of stereochemistry and experimental conditions. While this compound is the significantly less active enantiomer (distomer) of the potent SMYD2 inhibitor (S)-BAY-598 (eutomer), it is not completely inert.[1][2] Unexpected activity can be attributed to the following reasons:
-
High Concentrations: At concentrations significantly above its IC50 value, this compound can begin to engage its primary target, SMYD2, or interact with other off-target proteins. There is a substantial, but not infinite, difference in potency between the two enantiomers.[3]
-
Off-Target Effects: The observed phenotype may not be related to SMYD2 inhibition. The (R)-enantiomer could be interacting with an unknown off-target protein that the (S)-enantiomer has a lower affinity for. While the active (S)-enantiomer has known weak activity against PAR1, the (R)-enantiomer's off-target profile is less characterized.[3]
-
Chiral Impurity: The stock of this compound may be contaminated with a small amount of the highly active (S)-BAY-598. Even a minor contamination can cause a significant biological effect, especially at higher experimental concentrations.
-
In Vivo Chiral Inversion: In some biological systems, an inactive R-enantiomer can be converted into the active S-enantiomer by metabolic enzymes.[2] This phenomenon can lead to the unexpected appearance of the active compound over time.
Data Summary: Enantiomer Potency Comparison
The following table summarizes the reported IC50 values for both (S)-BAY-598 and this compound against their primary target, SMYD2, and a known off-target, PAR1.
| Compound | Target | Biochemical IC50 | Cellular IC50 | Reference |
| (S)-BAY-598 (Active) | SMYD2 | 27 nM | 58 nM | [3][4] |
| This compound (Negative Control) | SMYD2 | 1.7 µM (>50-fold less active) | Not Reported | [3] |
| (S)-BAY-598 (Active) | PAR1 | 1.7 µM | Not Reported | [3] |
| This compound (Negative Control) | PAR1 | >30 µM | Not Reported | [3] |
Troubleshooting Workflow for Unexpected this compound Activity
If you observe an unexpected effect with your negative control, follow this logical workflow to diagnose the potential cause.
Caption: Troubleshooting flowchart for unexpected negative control activity.
Q2: Why am I seeing potent inhibition in my biochemical assay with (S)-BAY-598, but a much weaker effect in my cell-based assay?
A2: A discrepancy between biochemical and cellular assay results is a frequent challenge in drug discovery. A biochemical assay measures the direct interaction between a compound and its purified target protein, while a cellular assay assesses the compound's effect in a complex biological environment. Several factors can explain this difference:
-
Cell Permeability: The compound may have poor membrane permeability and fail to reach its intracellular target, SMYD2.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.
-
Compound Stability: (S)-BAY-598 might be unstable in cell culture media or be rapidly metabolized by the cells.
-
Target Accessibility: In the cellular context, the SMYD2 protein might be in a complex or cellular compartment that makes it less accessible to the inhibitor compared to the purified protein in a test tube.
Experimental Workflow: From Biochemical Hit to Cellular Activity
This diagram illustrates the barriers a compound must overcome to translate biochemical potency into cellular efficacy.
Caption: Key barriers between biochemical potency and cellular efficacy.
Experimental Protocols
Protocol: Chiral Purity Analysis by HPLC
To rule out contamination of this compound with the (S)-enantiomer, a chiral HPLC analysis is recommended.
-
Column: Use a chiral stationary phase column suitable for separating enantiomers, such as a Chiralpak ID-3 column (3 µm, 100 mm × 4.6 mm).[3]
-
Mobile Phase: An isocratic mixture of hexane and ethanol (e.g., 70:30 v/v) is a typical starting point.[3] This may require optimization.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[3]
-
Detection: Use a UV detector set to an appropriate wavelength for the compound's chromophore.
-
Sample Preparation: Dissolve a small amount of the this compound solid in the mobile phase. Prepare a racemic or (S)-BAY-598 standard to identify the retention times of both peaks.
-
Analysis: Inject the sample. The two enantiomers should separate into distinct peaks. Calculate the area of each peak to determine the percentage of each enantiomer present. A pure sample should show a single, sharp peak corresponding to the (R)-enantiomer.
Q3: What is the mechanism of action of (S)-BAY-598 and the role of its target, SMYD2?
A3: (S)-BAY-598 is a substrate-competitive inhibitor of SMYD2.[4][5] SMYD2 is a protein lysine methyltransferase, an enzyme that transfers a methyl group to a lysine residue on a protein substrate.[6] One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53.[3]
The signaling pathway is as follows:
-
SMYD2 catalyzes the monomethylation of p53 at lysine 370 (K370).[3]
-
This methylation event is proposed to reduce the DNA-binding efficiency of p53.[3]
-
When p53's ability to bind DNA is impaired, it cannot effectively activate the transcription of its target genes, which are crucial for inducing cell-cycle arrest and apoptosis (e.g., p21, PUMA).
-
By inhibiting SMYD2, (S)-BAY-598 prevents p53 methylation. This allows p53 to remain active, bind to DNA, and promote downstream anti-proliferative effects.[3]
SMYD2-p53 Signaling Pathway
The diagram below illustrates how SMYD2 inhibition by (S)-BAY-598 restores p53 function.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Minimizing non-specific binding of (S)-BAY-598 in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of (S)-BAY-598 in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is (S)-BAY-598 and what is its primary target?
(S)-BAY-598 is a potent, selective, and cell-active small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2).[1][2][3] SMYD2 is a protein lysine methyltransferase that monomethylates both histone and non-histone proteins, such as p53 and AHNAK.[1][4][5] (S)-BAY-598 acts as a substrate-competitive inhibitor.[2]
Q2: In which types of biochemical assays is (S)-BAY-598 commonly used?
(S)-BAY-598 is frequently used in various in vitro and cellular assays to study the function of SMYD2. These include:
-
Enzyme inhibition assays (e.g., Scintillation Proximity Assay - SPA) to determine its IC50 value.[6]
-
Cellular methylation assays (e.g., In-Cell Western) to assess its activity within a cellular context.[1][5]
-
Co-crystal structure analysis to understand its binding mode.[1][5]
Q3: What is non-specific binding and why is it a concern in assays with (S)-BAY-598?
Non-specific binding refers to the interaction of (S)-BAY-598 with components in the assay system other than its intended target, SMYD2. This can include binding to plastics, other proteins, or lipids.[7] High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to accurately determine the specific binding to SMYD2 and leading to inaccurate measurements of potency (e.g., IC50 values).[7] Ideally, non-specific binding should account for less than 50% of the total binding.[7]
Q4: What are the general strategies to reduce non-specific binding?
Several general strategies can be employed to minimize non-specific binding in biochemical assays:
-
Optimize Buffer Composition: Adjusting the pH and salt concentration of the assay buffer can help reduce charge-based non-specific interactions.[8][9]
-
Use Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or casein in the buffer can block non-specific binding sites on surfaces and other proteins.[8][9][10]
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions that contribute to non-specific binding.[8][9]
-
Vary Compound and Protein Concentrations: Optimizing the concentrations of both (S)-BAY-598 and the SMYD2 enzyme can improve the specific binding window.[7]
Troubleshooting Guide for High Non-Specific Binding of (S)-BAY-598
This guide provides specific troubleshooting steps for common issues encountered during biochemical assays with (S)-BAY-598.
Issue 1: High Background Signal in Enzyme Inhibition Assays (e.g., SPA)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| (S)-BAY-598 is binding to the assay plate or beads. | 1. Add a blocking agent like BSA (0.1-1%) or casein (0.1-1%) to the assay buffer.[8][10] 2. Pre-coat the assay plates with a solution of a blocking agent.[7] | Reduction in signal in the no-enzyme control wells. |
| Hydrophobic interactions are causing aggregation or non-specific binding. | 1. Include a non-ionic surfactant like Tween-20 (0.01-0.1%) in the assay buffer.[9] 2. Test a range of surfactant concentrations to find the optimal level that reduces non-specific binding without affecting enzyme activity. | Decreased background signal and improved dose-response curve. |
| Incorrect buffer pH or ionic strength. | 1. Adjust the buffer pH to be closer to the isoelectric point of SMYD2.[8] 2. Increase the salt concentration (e.g., NaCl) in the buffer to disrupt electrostatic interactions.[8][9] | Lower non-specific binding and a better assay window. |
| Buffer Condition | (S)-BAY-598 Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding |
| Standard Buffer | 1 µM | 15,000 | 8,000 | 7,000 | 53% |
| + 0.1% BSA | 1 µM | 14,500 | 4,000 | 10,500 | 28% |
| + 0.05% Tween-20 | 1 µM | 14,000 | 3,500 | 10,500 | 25% |
| + 0.1% BSA & 0.05% Tween-20 | 1 µM | 13,500 | 2,000 | 11,500 | 15% |
Issue 2: High Background in Cellular Methylation Assays (e.g., In-Cell Western)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Primary or secondary antibodies are binding non-specifically. | 1. Increase the concentration of the blocking agent (e.g., non-fat dry milk or BSA) in the blocking buffer and antibody dilution buffers. 2. Increase the number and duration of wash steps after antibody incubation.[7] | Reduced background fluorescence in control wells. |
| (S)-BAY-598 has off-target effects at high concentrations. | 1. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition of SMYD2. 2. Compare the activity with a structurally related but inactive control compound, if available. | Clear dose-dependent inhibition of the specific signal without a corresponding increase in background. |
| Cell density is too high or too low. | 1. Optimize the cell seeding density to ensure a monolayer with good signal-to-noise ratio. | Consistent and reproducible signal intensity across the plate. |
Experimental Protocols
Protocol 1: SMYD2 Enzyme Inhibition Scintillation Proximity Assay (SPA)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA, 0.05% Tween-20.
-
SMYD2 Enzyme: Dilute recombinant human SMYD2 to the desired concentration in Assay Buffer.
-
Substrate Mix: Prepare a mix of biotinylated p53 peptide substrate and [³H]-S-adenosyl-L-methionine (SAM) in Assay Buffer.
-
(S)-BAY-598: Prepare a serial dilution in 100% DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted (S)-BAY-598 or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of SMYD2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing excess unlabeled SAM.
-
Add 10 µL of streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 1 hour to allow the beads to settle.
-
Read the plate on a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a saturating concentration of an unlabeled, potent inhibitor.
-
Subtract non-specific binding from all data points.
-
Calculate the percent inhibition for each concentration of (S)-BAY-598 and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: In-Cell Western (ICW) Assay for p53 Methylation
-
Cell Culture and Treatment:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (S)-BAY-598 for 24 hours.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours.
-
Incubate the cells overnight at 4°C with a primary antibody specific for methylated p53 (e.g., anti-p53K370me1) and a normalization antibody (e.g., anti-GAPDH), diluted in blocking buffer.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells for 1 hour at room temperature with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
-
Imaging and Analysis:
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target protein and the normalization protein.
-
Normalize the target protein signal to the normalization protein signal and plot the dose-response curve to determine the IC50.
-
Visualizations
Signaling Pathway of SMYD2
Caption: The signaling pathway of SMYD2 and its inhibition by (S)-BAY-598.
Experimental Workflow for SMYD2 Enzyme Inhibition Assay
Caption: A typical workflow for an SMYD2 enzyme inhibition SPA.
Logical Relationship for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting logic for addressing high non-specific binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to (S)-BAY-598 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-BAY-598?
(S)-BAY-598 is a potent, selective, and cell-active substrate-competitive inhibitor of SET and MYND domain-containing protein 2 (SMYD2).[1] SMYD2 is a lysine methyltransferase that methylates both histone and non-histone proteins, thereby regulating gene transcription and signaling pathways.[2][3] A key non-histone substrate of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated methylation of p53 at lysine 370 is thought to suppress its transcriptional activity and pro-apoptotic functions.[2] By inhibiting SMYD2, (S)-BAY-598 can prevent this methylation, potentially restoring p53 function.
Q2: In which cell lines can I expect to see an anti-proliferative effect with (S)-BAY-598 as a single agent?
(S)-BAY-598 as a single agent has shown limited anti-proliferative effects in a broad range of cancer cell lines. In a screen of 240 different cancer cell lines, an anti-proliferative response with an IC50 < 10 μM was observed in only about 9% of the cell lines.[2][3] The majority of cell lines (83%) did not show 50% proliferation inhibition even at a concentration of 20 μM.[2]
Q3: Why am I not observing a significant anti-proliferative effect in my cell line?
There are several potential reasons for this:
-
Cell Line Insensitivity: As mentioned above, most cancer cell lines do not exhibit a strong anti-proliferative response to single-agent (S)-BAY-598 treatment.[2] The cellular context, including the status of p53 and the dependence on SMYD2-mediated pathways, is critical.
-
Inadequate Assay Conditions: The anti-proliferative effects of SMYD2 inhibition may take time to manifest. Long-term culture (e.g., 10 days) may be necessary to observe an effect.[2][3] Standard 48-72 hour viability assays may not be sufficient.
-
Focus on Proliferation Alone: The primary effect of SMYD2 inhibition may not be direct cytostasis or cytotoxicity, but rather sensitization to other apoptotic stimuli.[2]
Q4: Can (S)-BAY-598 be used in combination with other agents?
Yes, studies have shown that (S)-BAY-598 can act synergistically with other anti-cancer agents, such as doxorubicin.[2] By inhibiting SMYD2, (S)-BAY-598 can enhance the apoptotic response induced by DNA-damaging agents.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak anti-proliferative effect observed. | Cell line is not sensitive to single-agent treatment. | Consider using (S)-BAY-598 in combination with an apoptotic inducer like doxorubicin. |
| Assay duration is too short. | Increase the incubation time. Long-term proliferation assays (e.g., 10 days) may be required.[2][3] | |
| Incorrect assay type. | Instead of a direct proliferation assay, consider an apoptosis assay (e.g., Caspase 3/7 activation) in combination with another treatment.[2] | |
| Inconsistent results between experiments. | Reagent instability. | Prepare fresh stock solutions of (S)-BAY-598 and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. | |
| Difficulty detecting changes in p53 methylation. | Weak signal for endogenous methylated p53. | Overexpression systems using FLAG-tagged SMYD2 and p53 in cell lines like HEK293T can provide a more robust system for measuring changes in p53 methylation.[2][3] |
| Antibody quality. | Use a validated antibody specific for p53 mono-methylated at lysine 370.[2] | |
| Insufficient treatment time. | Treatment for up to 5 days may be necessary to observe significant changes in endogenous p53 methylation.[2][3] |
Quantitative Data
Table 1: IC50 Values of (S)-BAY-598 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 hours | ~0.024 | |
| H460 | Non-Small Cell Lung Cancer | 48 hours | ~0.032 | |
| HEK293T (cellular p53 methylation assay) | Embryonic Kidney | N/A | ~0.058 | [2] |
| OncoPanel Screen (240 cell lines) | Various | 10 days | < 10 in ~9% of cell lines | [2][3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of (S)-BAY-598 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of (S)-BAY-598 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours, 72 hours, or longer for long-term assays).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for p53 Methylation
-
Cell Lysis: After treatment with (S)-BAY-598 for the desired time (e.g., 5 days), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 methylated at lysine 370 and a primary antibody for total p53 overnight at 4°C. Also, probe a separate blot or strip the same blot for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caspase 3/7 Activation Assay (Combination Therapy)
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate.
-
(S)-BAY-598 Pre-treatment: Treat cells with (S)-BAY-598 or a vehicle control for 48 hours to allow for demethylation of SMYD2 substrates.[2]
-
Induction of Apoptosis: Add an apoptotic stimulus, such as doxorubicin, at a predetermined concentration (e.g., 1.25 µM for U2OS and A2780 cells, 2.5 µM for KYSE-150 cells) and incubate for 24 hours.[2]
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Assay Reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the caspase 3/7 activity to a cell viability assay performed in parallel to account for differences in cell number.
Visualizations
Caption: SMYD2 Signaling Pathway and Inhibition by (S)-BAY-598.
Caption: Workflow for Combination Therapy Experiment.
Caption: Troubleshooting Logic for (S)-BAY-598 Experiments.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Overcoming resistance to (S)-BAY-598 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SMYD2 inhibitor, (S)-BAY-598.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with (S)-BAY-598, focusing on overcoming potential resistance and ensuring optimal assay performance.
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced sensitivity to (S)-BAY-598 in cancer cell lines over time. | Development of acquired resistance. | 1. Verify Target Engagement: Confirm that (S)-BAY-598 is still inhibiting SMYD2 activity by performing a cellular p53 methylation assay. 2. Investigate Potential Resistance Mechanisms: - Upregulation of SMYD2 expression: Quantify SMYD2 protein levels by Western blot or In-Cell Western. - Mutations in the SMYD2 gene: Sequence the SMYD2 gene to identify potential mutations that may alter drug binding. - Activation of bypass signaling pathways: Profile cancer cells for changes in key signaling pathways (e.g., JAK/STAT, MAPK) using phospho-specific antibodies or pathway arrays. 3. Combination Therapy: Explore synergistic effects with other anti-cancer agents. For example, co-treatment with doxorubicin has been shown to be effective in non-small cell lung cancer.[1] |
| High background or low signal-to-noise ratio in In-Cell Western (ICW) assay for p53 methylation. | 1. Suboptimal antibody concentration: Incorrect primary or secondary antibody dilution. 2. Inadequate blocking: Non-specific antibody binding. 3. Cellular autofluorescence: Intrinsic fluorescence of cells. 4. Insufficient permeabilization: Poor antibody penetration into the cells. | 1. Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to determine the optimal concentrations that yield the highest signal-to-noise ratio. 2. Optimize Blocking: Test different blocking buffers (e.g., BSA, non-fat dry milk, or commercial blockers) and incubation times. 3. Background Correction: Include wells with cells stained only with the secondary antibody to determine and subtract the background fluorescence. 4. Optimize Permeabilization: Adjust the concentration of the permeabilization agent (e.g., Triton X-100 or saponin) and the incubation time. |
| Inconsistent results in cell viability assays. | 1. Cell seeding variability: Inconsistent number of cells plated per well. 2. Edge effects in multi-well plates: Evaporation from wells on the plate edges. 3. (S)-BAY-598 precipitation: Compound coming out of solution at high concentrations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media. 3. Check Compound Solubility: Visually inspect the media for any signs of precipitation after adding (S)-BAY-598. If precipitation is observed, consider using a lower concentration or a different solvent. |
| Lack of synergistic effect when combining (S)-BAY-598 with another drug. | 1. Inappropriate drug ratio: The fixed ratio of the two drugs may not be optimal for synergy. 2. Incorrect timing of drug addition: The sequence and timing of drug administration can influence the outcome. 3. Cell line-specific effects: The synergistic interaction may be dependent on the genetic background of the cancer cells. | 1. Perform a checkerboard analysis: Test a range of concentrations of both drugs to identify synergistic ratios. 2. Vary the treatment schedule: Test sequential and co-administration of the drugs. 3. Test in multiple cell lines: Evaluate the combination in a panel of cell lines with different genetic backgrounds. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-BAY-598?
A1: (S)-BAY-598 is a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase.[2][3][4] It acts as a substrate-competitive inhibitor, meaning it binds to the same site on SMYD2 as the protein substrate, preventing the transfer of a methyl group.[2][3] This inhibition blocks the methylation of SMYD2 substrates, such as the tumor suppressor protein p53.[2][5]
Q2: How can I confirm that (S)-BAY-598 is active in my cells?
A2: The most direct way to confirm the cellular activity of (S)-BAY-598 is to measure the methylation status of a known SMYD2 substrate, such as p53 at lysine 370 (p53K370me1).[5] This can be done using an In-Cell Western (ICW) assay or a standard Western blot with an antibody specific for monomethylated p53K370. A dose-dependent decrease in the p53K370me1 signal upon treatment with (S)-BAY-598 indicates target engagement and cellular activity.
Q3: What are the known IC50 values for (S)-BAY-598?
A3: The reported IC50 values for (S)-BAY-598 are:
Q4: Are there any known resistance mechanisms to (S)-BAY-598?
A4: Currently, there is no specific information available in the scientific literature detailing acquired resistance mechanisms to (S)-BAY-598. However, based on general principles of drug resistance to targeted therapies, potential mechanisms could include:
-
Increased expression of SMYD2: This would require higher concentrations of the inhibitor to achieve the same level of target inhibition.
-
Mutations in the SMYD2 gene: A mutation in the drug-binding site could reduce the affinity of (S)-BAY-598 for SMYD2.
-
Activation of alternative signaling pathways: Cancer cells might activate bypass pathways to overcome the effects of SMYD2 inhibition.
Q5: Can (S)-BAY-598 be used in combination with other drugs?
A5: Yes, studies have shown that (S)-BAY-598 can act synergistically with other anticancer agents. For example, in non-small cell lung cancer (NSCLC) cells, (S)-BAY-598 enhances the anticancer effects of doxorubicin.[1] This synergistic effect is associated with the modulation of the JAK/STAT signaling pathway.[1]
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of (S)-BAY-598
| Parameter | Value | Reference |
| Biochemical IC50 (SMYD2) | 27 nM | [3] |
| Cellular IC50 (p53 methylation) | 58 nM | [3] |
Experimental Protocols
Cellular p53 Methylation Assay (Non-Radioactive In-Cell Western)
This protocol describes a non-radioactive method to quantify the levels of monomethylated p53 at lysine 370 (p53K370me1) in cells treated with (S)-BAY-598.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
(S)-BAY-598
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-p53K370me1
-
Primary Antibody: Mouse anti-total p53
-
Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG
-
Nuclear Stain (e.g., DAPI)
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Drug Treatment: Treat cells with a dose range of (S)-BAY-598 for the desired time period (e.g., 24-72 hours). Include vehicle-only treated cells as a control.
-
Fixation: After treatment, remove the media and wash the cells once with PBS. Add 100 µL of Fixation Solution to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS containing 0.1% Tween-20. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p53K370me1 and anti-total p53) in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells five times with PBS containing 0.1% Tween-20. Dilute the fluorescently labeled secondary antibodies and the nuclear stain in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells five times with PBS containing 0.1% Tween-20. Remove the final wash and allow the plate to dry. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for p53K370me1 (800 nm channel), total p53 (700 nm channel), and the nuclear stain. Normalize the p53K370me1 signal to the total p53 signal and then to the nuclear stain to account for differences in cell number.
Doxorubicin Synergy Assay
This protocol is for determining the synergistic effect of (S)-BAY-598 and doxorubicin using a cell viability assay.
Materials:
-
96-well tissue culture plates
-
(S)-BAY-598
-
Doxorubicin
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine IC50 values: First, determine the IC50 of (S)-BAY-598 and doxorubicin individually in your chosen cell line.
-
Checkerboard Assay Setup:
-
Prepare serial dilutions of (S)-BAY-598 and doxorubicin.
-
In a 96-well plate, seed cells and allow them to attach overnight.
-
Treat the cells with a matrix of (S)-BAY-598 and doxorubicin concentrations. Include wells with each drug alone and untreated control wells.
-
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination relative to the untreated control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of action of (S)-BAY-598 as a SMYD2 inhibitor.
Caption: Synergistic inhibition of the JAK/STAT pathway by (S)-BAY-598 and Doxorubicin.
References
- 1. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Best practices for long-term storage of (S)-BAY-598 and (R)-BAY-598
This guide provides best practices for the long-term storage and handling of (S)-BAY-598 and its less active enantiomer, (R)-BAY-598. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and integrity of these compounds for research purposes.
Storage Conditions and Stability Data
Proper storage is critical for maintaining the chemical integrity and biological activity of (S)-BAY-598 and this compound. The following table summarizes the recommended storage conditions based on supplier data.
| Parameter | (S)-BAY-598 | This compound | General Best Practices |
| Form | Crystalline Solid[1] | Solid[2] | Powder/Solid |
| Storage Temp. (Solid) | 2°C to 8°C[1] or -20°C[3][4][5] | -20°C[2][6] | Store at recommended temperature, protected from light and moisture.[7][8] |
| Stability (Solid) | ≥ 4 years (at 2°C to 8°C)[1] | ≥ 4 years (at -20°C)[2] | Varies by compound; check supplier data. |
| Shipping Condition | Room Temperature[1][4] | Room Temperature[2] | Typically stable for the duration of shipping at ambient temperatures.[9] |
| Stock Solution Storage | -20°C (up to 1 year) or -80°C (up to 2 years)[10] | -80°C (up to 1 year)[6] | Aliquot into single-use vials and store at -20°C or -80°C.[7][11] |
| Recommended Solvents | DMSO (up to 100 mM), DMF, Ethanol[1][3] | DMSO[2] | DMSO is common, but ensure compatibility with long-term storage and assays.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid (S)-BAY-598 and this compound?
A: For solid (S)-BAY-598 , suppliers recommend either refrigeration at 2°C to 8°C or freezing at -20°C.[1][3][4] Both conditions are reported to maintain stability for multiple years. For solid This compound , the standard recommendation is -20°C, with a stability of at least four years.[2] For both enantiomers, it is crucial to store them in tightly sealed containers, protected from light and moisture.
Q2: I have prepared a stock solution in DMSO. How should I store it?
A: Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes and stored frozen.[7][9] For (S)-BAY-598, storage at -80°C is recommended for up to two years, while storage at -20°C is suitable for up to one year.[10] For this compound solutions, storage at -80°C for up to one year is advised.[6] This practice minimizes degradation caused by repeated freeze-thaw cycles.[7][11]
Q3: How many times can I safely freeze and thaw a stock solution?
A: It is strongly recommended to avoid more than one or two freeze-thaw cycles.[7] Repeated cycling can lead to compound degradation, precipitation, and inaccurate concentration in your experiments. The best practice is to prepare single-use aliquots from your primary stock solution.
Q4: The compound is shipped at room temperature, but long-term storage is cold. Is this a concern?
A: No, this is standard practice for many stable small molecules.[9] (S)-BAY-598 and this compound are stable enough to withstand shipping at ambient temperatures for several days.[1][2][4] However, upon receipt, you must transfer the compound to the recommended long-term storage conditions immediately.
Q5: What type of container should I use for storing stock solutions?
A: For long-term storage, use amber glass vials or chemically inert polypropylene tubes.[11] These materials minimize the risk of the compound adsorbing to the container surface and protect it from light-induced degradation.[11]
Troubleshooting Guide
Problem: My compound has precipitated out of the DMSO stock solution after thawing.
-
Cause: This can happen if the compound's solubility limit was exceeded, especially at lower temperatures, or if the solvent absorbed water, which can reduce solubility.
-
Solution:
-
Gently warm the solution to room temperature.
-
Vortex the vial thoroughly to ensure the compound is fully redissolved before use.[11]
-
If precipitation persists, you can centrifuge the vial and carefully pipette the supernatant for use. However, you must re-quantify the concentration of this supernatant (e.g., via HPLC or UV-Vis spectroscopy) as it will likely be lower than the original intended concentration.
-
For future prevention, consider storing aliquots at a slightly lower concentration.[11]
-
Problem: I am observing inconsistent results or a loss of compound activity in my experiments.
-
Cause: This could indicate compound degradation due to improper storage, handling, or multiple freeze-thaw cycles.[7] It could also be due to incomplete dissolution of the compound when preparing working solutions.
-
Solution:
-
Verify Integrity: If possible, perform an analytical check (e.g., HPLC) on an aliquot of your stock solution to confirm its purity and concentration.
-
Use a Fresh Aliquot: Discard the current working solution and thaw a fresh, single-use aliquot from your frozen stock. Ensure it is completely thawed and vortexed before making dilutions.
-
Review Protocol: Confirm that your stock solution handling and dilution procedures minimize exposure to light and air.
-
Problem: The solid powder form of the compound has changed color or appearance.
-
Cause: A change in color or appearance is a potential sign of chemical degradation or oxidation.[11] This can be caused by exposure to light, air (oxygen), or moisture.
-
Solution:
-
Do Not Use: It is highly recommended to discard the stock and obtain a fresh supply of the compound. Using a potentially degraded compound will lead to unreliable and unpublishable experimental results.
-
Preventative Measures: Always ensure the vial cap is tightly sealed. Before opening a vial stored at cold temperatures, allow it to equilibrate to room temperature on the bench for 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.[13]
-
Experimental Protocols
Protocol: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of (S)-BAY-598 and this compound to ensure their stability.
-
Pre-Dissolution Handling:
-
Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.[13]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Dissolution:
-
Under sterile conditions (if for cell-based assays), add the required volume of high-purity, anhydrous solvent (e.g., DMSO) directly to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Recap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but check compound stability information first.
-
-
Aliquoting:
-
Immediately after dissolution, divide the stock solution into smaller, single-use aliquots in sterile, light-protected polypropylene tubes or amber glass vials.[9][11]
-
The volume of each aliquot should be appropriate for a single experiment to avoid wasting material or needing to thaw and re-freeze the remainder.
-
-
Long-Term Storage:
-
Usage:
-
When needed, retrieve a single aliquot from the freezer.
-
Thaw it completely at room temperature and vortex gently before diluting into your experimental buffer or media.
-
Avoid keeping the DMSO stock solution at room temperature for extended periods. The final concentration of DMSO in cell-based assays should typically be below 0.5%.[9]
-
Visual Guides
Caption: Troubleshooting workflow for compound instability issues.
Caption: Recommended workflow for preparing and storing stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. BAY-598 R-isomer | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. captivatebio.com [captivatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Binding Modes of SMYD2 Inhibitors: BAY-598, LLY-507, and AZ505
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding modes of three prominent small molecule inhibitors of the protein lysine methyltransferase SMYD2: BAY-598, LLY-507, and AZ505. By presenting key experimental data, detailed methodologies, and visual representations of their interactions, this document aims to offer an objective resource for researchers in the field of epigenetics and drug discovery.
Introduction to SMYD2 and its Inhibitors
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a crucial role in various cellular processes through the methylation of both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[1][2] In the quest for potent and selective SMYD2 inhibitors, three compounds have emerged as valuable chemical probes: BAY-598, LLY-507, and AZ505. These inhibitors, originating from different chemical scaffolds, all target the substrate-binding site of SMYD2, but exhibit distinct interaction patterns that influence their potency and selectivity.
Binding Mode Analysis
All three inhibitors—BAY-598, LLY-507, and AZ505—are substrate-competitive inhibitors, meaning they bind to the peptide-binding groove of SMYD2, thereby preventing the binding of its natural substrates.[1][2][3] The elucidation of their binding modes has been made possible through X-ray crystallography, providing atomic-level insights into their interactions with the enzyme.
LLY-507 , a diphenylpiperazine derivative, binds within the substrate peptide binding pocket of SMYD2.[4][5] A high-resolution crystal structure reveals that the inhibitor occupies this pocket, demonstrating its mechanism of competitive inhibition.[4][5]
AZ505 , a benzoxazinone-based inhibitor, was one of the first SMYD2 inhibitors to have its co-crystal structure determined.[2][6] It also binds in the peptide binding groove, competing directly with peptide substrates for access to the active site.[2][3]
BAY-598 , an aminopyrazoline-based compound, presents a unique binding mode compared to the other two.[1] While it also occupies the substrate-binding site, it utilizes a dichlorophenyl moiety to interact with the methyl-lysine binding pocket of SMYD2 in a novel manner.[1]
The following diagram illustrates a simplified representation of the competitive binding of these inhibitors within the SMYD2 active site.
Quantitative Data Comparison
The potency of these inhibitors has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the reported IC50 values for BAY-598, LLY-507, and AZ505 against SMYD2.
| Inhibitor | Chemical Class | Target | IC50 (nM) | Ki (µM) | Kd (µM) |
| BAY-598 | Aminopyrazoline | SMYD2 | 27[7] | - | - |
| LLY-507 | Diphenylpiperazine | SMYD2 | <15[8] | - | - |
| AZ505 | Benzoxazinone | SMYD2 | 120[3][9] | 0.3[3] | 0.5[9] |
Note: IC50, Ki, and Kd values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of these inhibitors relies on a suite of biophysical and biochemical experiments. Below are detailed methodologies for key experiments cited in the literature.
X-Ray Crystallography
To determine the three-dimensional structure of SMYD2 in complex with the inhibitors, X-ray crystallography is employed.
-
Protein Expression and Purification: Recombinant human SMYD2 is expressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: The purified SMYD2 is co-crystallized with the inhibitor of interest in the presence of a cofactor analog like S-adenosyl-L-homocysteine (SAH). Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known SMYD2 structure as a model. The inhibitor is then built into the electron density, and the entire complex is refined to yield the final atomic model.
Scintillation Proximity Assay (SPA) for IC50 Determination
This biochemical assay is commonly used to measure the enzymatic activity of SMYD2 and the potency of its inhibitors.
-
Reaction Setup: The assay is performed in a multi-well plate format. Each well contains recombinant SMYD2, a biotinylated peptide substrate (e.g., derived from p53), and the tritium-labeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor Addition: A serial dilution of the test compound (BAY-598, LLY-507, or AZ505) is added to the wells.
-
Enzymatic Reaction: The reaction is initiated and incubated at a controlled temperature to allow for the methylation of the peptide substrate.
-
Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated peptide. When a tritiated methyl group has been transferred to the peptide, the proximity of the tritium to the scintillant in the bead results in the emission of light, which is measured by a microplate scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the enzymatic activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).
-
Sample Preparation: Purified SMYD2 is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: The inhibitor is injected in small, precise aliquots into the sample cell containing SMYD2.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.
Experimental Workflow
The characterization of SMYD2 inhibitors typically follows a standardized workflow, from initial screening to in-depth cellular and in vivo validation.
Conclusion
BAY-598, LLY-507, and AZ505 are all potent, substrate-competitive inhibitors of SMYD2 that have significantly contributed to the understanding of SMYD2 biology and have served as starting points for the development of therapeutic agents. While they share a common mechanism of action, their distinct chemical scaffolds and binding interactions, as revealed by structural and biochemical studies, underscore the potential for developing highly selective and potent SMYD2 inhibitors. This guide provides a foundational comparison to aid researchers in selecting the appropriate chemical probe for their studies and in the design of novel SMYD2-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Structural basis of substrate methylation and inhibition of SMYD2 [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of (S)-BAY-598 and LLY-507 in the Inhibition of SMYD2
An Objective Guide for Researchers in Epigenetics and Drug Discovery
The protein lysine methyltransferase SMYD2 has emerged as a significant target in oncology and other therapeutic areas due to its role in methylating both histone and non-histone proteins, thereby regulating critical cellular pathways.[1][2] Its overexpression is linked to poor prognoses in various cancers, including esophageal squamous carcinoma and breast cancer.[1][3][4] This guide provides a detailed comparison of two prominent, potent, and selective small-molecule inhibitors of SMYD2: (S)-BAY-598 and LLY-507, offering researchers the data needed to select the appropriate chemical probe for their experimental needs.
Quantitative Performance Overview
(S)-BAY-598 and LLY-507 are both highly potent inhibitors of SMYD2, but they exhibit distinct biochemical profiles and binding mechanisms. The following table summarizes their key quantitative parameters based on published experimental data.
| Parameter | (S)-BAY-598 | LLY-507 | Reference(s) |
| In Vitro IC50 | 27 ± 7 nM | < 15 nM | [1][5][6] |
| Cellular IC50 | 58 nM (p53 methylation) | Sub-micromolar (p53 methylation) | [1][3][7] |
| Mechanism of Action | Peptide-competitive, SAM-uncompetitive | Binds in the substrate peptide pocket | [1][7] |
| Binding Pocket | Addresses the methyl-lysine binding pocket | Binds in the substrate peptide binding pocket | [1][8] |
| Selectivity | >100-fold over other methyltransferases | >100-fold over other methyltransferases | [3][9][10] |
Experimental Protocols
The data presented in this guide are derived from established biochemical and cellular assays. Below are detailed methodologies for two key experiments used to characterize these inhibitors.
In Vitro Inhibition Assay: Scintillation Proximity Assay (SPA)
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against SMYD2's methyltransferase activity.
-
Principle : Recombinant SMYD2 enzyme catalyzes the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate, typically derived from p53. The biotinylated peptide is then captured by streptavidin-coated SPA beads. When the tritiated peptide binds to the beads, the emitted β-particles stimulate the scintillant within the beads to produce light, which is detected by a scintillation counter. An inhibitor will reduce the amount of methylated peptide, leading to a decrease in the light signal.
-
Protocol Outline :
-
Reaction Mixture : Prepare a reaction buffer containing recombinant human SMYD2, a biotinylated p53-derived peptide substrate, and the inhibitor at various concentrations.
-
Initiation : Start the reaction by adding [³H]-SAM. Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination & Detection : Stop the reaction by adding a stop buffer containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
Signal Measurement : Allow the beads to capture the biotinylated peptide, then measure the scintillation signal using a suitable plate reader.
-
Data Analysis : Plot the signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assay: p53 Methylation in HEK293T Cells
This assay validates the inhibitor's ability to penetrate cells and engage with SMYD2 to block the methylation of its known substrate, p53.
-
Principle : HEK293T cells are transiently co-transfected with plasmids expressing FLAG-tagged SMYD2 and FLAG-tagged p53. This overexpression system ensures high levels of the enzyme and its substrate. The cells are then treated with the inhibitor. The level of p53 monomethylation at lysine 370 (p53K370me1) is subsequently measured by Western blot using a specific antibody.
-
Protocol Outline :
-
Cell Culture & Transfection : Culture HEK293T cells and co-transfect them with expression vectors for FLAG-SMYD2 and FLAG-p53.
-
Inhibitor Treatment : After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of the SMYD2 inhibitor or vehicle control for a defined duration (e.g., 24-48 hours).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection : Probe the membrane with primary antibodies specific for mono-methylated p53 (K370), total p53, and a loading control (e.g., GAPDH or β-actin). Subsequently, use appropriate HRP-conjugated secondary antibodies.
-
Data Analysis : Quantify the band intensities. Normalize the p53K370me1 signal to the total p53 signal. Plot the normalized methylation levels against the inhibitor concentration to determine the cellular IC50.
-
Visualizing Pathways and Workflows
SMYD2 Signaling Network
SMYD2 is integrated into several critical signaling pathways. It methylates both histone and non-histone substrates, influencing gene transcription and protein function. Key non-histone targets include the tumor suppressors p53 and Retinoblastoma (Rb), where methylation can alter their activity.[1][4] SMYD2 is also implicated in pathways like NF-κB and BMP signaling.[11][12]
Caption: Simplified SMYD2 signaling network showing key upstream regulators and downstream substrates.
Inhibitor Evaluation Workflow
The characterization of a novel SMYD2 inhibitor follows a standardized workflow, progressing from initial biochemical screening to cellular and potentially in vivo validation.
Caption: Standard experimental workflow for the evaluation of SMYD2 inhibitors.
Summary and Conclusion
Both (S)-BAY-598 and LLY-507 are invaluable tools for probing SMYD2 biology.
-
LLY-507 exhibits exceptional in vitro potency (IC50 < 15 nM) and was one of the first highly selective, cell-active probes for SMYD2.[3][5] Its co-crystal structure with SMYD2 has provided significant insight into inhibitor binding at the peptide substrate pocket.[3][13]
-
(S)-BAY-598 demonstrates comparable potency both in vitro (IC50 = 27 nM) and in cells (IC50 = 58 nM).[1] Its distinct, peptide-competitive mechanism and its demonstrated suitability for in vivo studies make it a powerful probe for translational research.[1][14][15]
The choice between these inhibitors may depend on the specific experimental context. LLY-507 is an excellent choice for biochemical assays and cellular studies where a well-characterized inhibitor with a known crystal structure is beneficial. (S)-BAY-598 is particularly well-suited for cellular and in vivo experiments, given its potent cellular activity and favorable pharmacokinetic properties.[1] This guide provides the foundational data and protocols to empower researchers to make an informed decision for their studies into the function and therapeutic potential of SMYD2.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 15. medkoo.com [medkoo.com]
Validating SMYD2 as a Therapeutic Target: A Comparative Guide to (S)-BAY-598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-BAY-598, a potent and selective inhibitor of SMYD2, with other available alternatives. The information presented is supported by experimental data to aid in the validation of SMYD2 as a therapeutic target.
Introduction to SMYD2
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that has emerged as a promising therapeutic target in oncology and other diseases.[1][2] SMYD2 methylates both histone and non-histone proteins, thereby regulating a variety of cellular processes, including gene transcription, DNA damage repair, and cell cycle control.[3][4] Dysregulation of SMYD2 activity has been implicated in the pathogenesis of various cancers, including esophageal squamous cell carcinoma, breast cancer, and bladder cancer.[1][5]
(S)-BAY-598: A Potent and Selective SMYD2 Probe
(S)-BAY-598 is a highly potent and selective, peptide-competitive small molecule inhibitor of SMYD2.[6][7] It exhibits excellent potency in both biochemical and cellular assays and has demonstrated favorable properties for in vivo studies.[6][8] A key tool for validating the on-target effects of (S)-BAY-598 is its structurally related, but biologically inactive, control compound, BAY-369.[7][9]
Performance Comparison of SMYD2 Inhibitors
The following table summarizes the in vitro and cellular potency of (S)-BAY-598 in comparison to other commonly used SMYD2 inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (p53K370me) | Notes |
| (S)-BAY-598 | 27[6][7][10] | ~50 nM - <1 µM[7][9][11] | Potent, selective, and in vivo active probe. |
| BAY-369 | >70,000[7][9] | Inactive[12] | Inactive control for (S)-BAY-598. |
| LLY-507 | <15[2][13] | 600 nM[8] | Potent and selective inhibitor. |
| AZ505 | 120[1][6] | Not reported in a comparable assay | Early, selective SMYD2 inhibitor. |
| A-893 | 2.8[13] | Not reported in a comparable assay | Potent biochemical inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments used in the validation of SMYD2 inhibitors are provided below.
Scintillation Proximity Assay (SPA) for Biochemical Potency
This assay is a homogeneous and high-throughput method for measuring the enzymatic activity of methyltransferases like SMYD2.[14][15][16]
Principle: A biotinylated substrate peptide (e.g., a p53-derived peptide) is incubated with SMYD2, the inhibitor, and a radiolabeled methyl donor (S-adenosyl-L-[³H]-methionine or [³H]-SAM).[14] If the inhibitor is inactive, the radiolabeled methyl group is transferred to the peptide. The reaction mixture is then added to streptavidin-coated SPA beads.[15][17] The biotinylated peptide binds to the beads, bringing the radioactivity in close proximity to the scintillant embedded in the beads, which generates a light signal.[18] An active inhibitor prevents this transfer, resulting in a reduced signal.[14]
General Protocol:
-
Prepare a reaction mixture containing SMYD2 enzyme, biotinylated p53 peptide substrate, and the test compound (e.g., (S)-BAY-598) in assay buffer.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Cellular p53 Methylation
This method is used to determine the ability of an inhibitor to block the methylation of a specific SMYD2 substrate, such as p53 at lysine 370 (p53K370me), in a cellular context.[19][20]
Principle: Cells are treated with the SMYD2 inhibitor, and then cellular lysates are prepared. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies that recognize either total p53 or the monomethylated p53K370. The signal from the methylated p53 is normalized to the total p53 signal to determine the extent of inhibition.[19][21]
General Protocol:
-
Culture cells (e.g., KYSE-150 or U2OS) and treat with varying concentrations of the SMYD2 inhibitor for a specified duration (e.g., 24-48 hours).[8][20]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for p53K370me1.
-
Wash and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total p53 as a loading control.
-
Quantify the band intensities and calculate the cellular IC50.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[22][23]
Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature.[22][24] In CETSA, cells are treated with the compound and then heated to various temperatures. At higher temperatures, unbound proteins denature and aggregate. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22][25]
General Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble SMYD2 in the supernatant by Western blot.
-
Plot the amount of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to the right for the compound-treated samples compared to the vehicle control indicates target engagement.
SMYD2 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SMYD2 and a typical experimental workflow for its validation as a therapeutic target.
Caption: SMYD2 is involved in multiple signaling pathways relevant to cancer.
Caption: A typical workflow for validating SMYD2 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 10. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Utilizing (R)-BAY-598 for On-Target Validation of (S)-BAY-598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomers (S)-BAY-598 and (R)-BAY-598, detailing their differential on-target and off-target activities. The primary application of this compound as a negative control is to confirm that the observed cellular and in vivo effects of its potent counterpart, (S)-BAY-598, are due to the specific inhibition of their intended target, the protein lysine methyltransferase SMYD2. The inclusion of detailed experimental protocols and supporting data aims to facilitate the design and interpretation of studies utilizing these chemical probes.
Data Presentation
The following tables summarize the quantitative data for (S)-BAY-598 and this compound, highlighting their stereoselective inhibitory activities.
Table 1: On-Target and Off-Target Inhibitory Activity
| Compound | Target | Assay Type | IC50 |
| (S)-BAY-598 | SMYD2 | Biochemical | 27 nM [1] |
| This compound | SMYD2 | Biochemical | > 10,000 nM |
| (S)-BAY-598 | PAR1 | Functional | 1.7 µM [1] |
| This compound | PAR1 | Functional | > 30 µM[1] |
Table 2: Cellular Activity of (S)-BAY-598
| Assay Type | Cell Line | IC50 |
| Cellular p53 Methylation | HEK293T (overexpression) | 58 nM |
| Proliferation (Doxorubicin Co-treatment) | KYSE-150 | Sensitization |
| Proliferation (Doxorubicin Co-treatment) | U2OS | Sensitization |
| Proliferation (Doxorubicin Co-treatment) | A2780 | Sensitization |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
SMYD2 Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of SMYD2 methyltransferase activity.
-
Principle: A biotinylated peptide substrate derived from p53 is incubated with recombinant SMYD2 and a tritiated methyl donor, S-[methyl-³H]-adenosyl-L-methionine (³H-SAM). Upon methylation of the peptide by SMYD2, the tritium label is brought into close proximity to streptavidin-coated scintillant beads, generating a light signal that is proportional to enzyme activity.
-
Materials:
-
Recombinant His-tagged SMYD2
-
Biotinylated p53-derived peptide substrate
-
³H-SAM
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20
-
Test compounds: (S)-BAY-598 and this compound
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of compound solution.
-
Add 10 µL of a solution containing SMYD2 enzyme and the p53 peptide substrate in assay buffer.
-
Initiate the reaction by adding 8 µL of a solution containing ³H-SAM in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 10 µL of a stop solution containing non-biotinylated SAM and streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the beads to settle and capture the biotinylated peptide.
-
Measure the scintillation signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values.
-
Cellular p53 Methylation Assay
This assay measures the ability of the compounds to inhibit SMYD2-mediated methylation of its substrate p53 within a cellular context.
-
Principle: HEK293T cells are co-transfected with plasmids expressing FLAG-tagged SMYD2 and FLAG-tagged p53. The cells are then treated with the test compounds. The level of p53 methylation at lysine 370 is subsequently quantified by Western blotting using a specific antibody.
-
Materials:
-
HEK293T cells
-
Plasmids: pFLAG-SMYD2 and pFLAG-p53
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds: (S)-BAY-598 and this compound
-
Lysis buffer
-
Primary antibodies: anti-FLAG, anti-p53K370me1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HEK293T cells in 6-well plates.
-
Co-transfect the cells with pFLAG-SMYD2 and pFLAG-p53 plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of (S)-BAY-598 or this compound.
-
Incubate the cells for an additional 48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for p53K370me1 and normalize to total FLAG-p53 and the loading control.
-
Determine the IC50 value for the inhibition of cellular p53 methylation.
-
PAR1 Antagonism Assay (Calcium Mobilization)
This assay assesses the off-target activity of the compounds on the Protease-Activated Receptor 1 (PAR1).
-
Principle: PAR1 is a G-protein coupled receptor that, upon activation, leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure the inhibition of PAR1-mediated calcium mobilization in response to a PAR1 agonist.
-
Materials:
-
A suitable cell line endogenously or recombinantly expressing PAR1 (e.g., HT-29 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PAR1 agonist (e.g., Thrombin or SFLLRN peptide)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds: (S)-BAY-598 and this compound
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of (S)-BAY-598 or this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescent plate reader.
-
Add the PAR1 agonist to the wells and immediately begin kinetic fluorescence measurements.
-
Record the peak fluorescence intensity for each well.
-
Calculate the percent inhibition of the agonist-induced calcium response for each compound concentration and determine the IC50 values.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: SMYD2 signaling pathway and the inhibitory action of (S)-BAY-598.
Experimental Workflow Diagram
Caption: Experimental workflow for validating on-target effects of (S)-BAY-598.
Logical Relationship Diagram
Caption: Logic for using this compound to confirm on-target effects.
References
Cross-Validation of SMYD2 Inhibition: A Comparative Guide to BAY-598 and the BAY-369 Control Compound
This guide provides a comprehensive comparison of the potent and selective SMYD2 inhibitor, BAY-598, with its structurally related but inactive control compound, BAY-369. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to facilitate the rigorous cross-validation of experimental results related to SMYD2 inhibition.
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins.[1][2][3] Its dysregulation has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3][4][5] Key substrates of SMYD2 include the tumor suppressor protein p53 and histone H3.[1][6][7] The methylation of p53 at lysine 370 by SMYD2, for instance, leads to a decrease in its DNA-binding and transcriptional activity.[6]
To ensure that observed biological effects are specifically due to the inhibition of SMYD2, it is essential to use a proper negative control in all experiments. BAY-369 serves as an ideal control for BAY-598, allowing researchers to differentiate between on-target effects of SMYD2 inhibition and potential off-target or compound-specific artifacts.
Comparative Efficacy of SMYD2 Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of BAY-598 and its negative control, BAY-369, against SMYD2. For reference, data for other commonly used SMYD2 inhibitors are also included.
| Compound | Target | Biochemical IC50 | Cellular IC50 (p53K370 methylation) | Reference |
| BAY-598 | SMYD2 | 27 nM | < 1 µM | [6][8] |
| BAY-369 (Control) | SMYD2 | > 70 µM | Inactive | [6][8] |
| LLY-507 | SMYD2 | < 15 nM | 0.6 µM | [9][10] |
| AZ505 | SMYD2 | 120 nM | Not specified | [10][11] |
| A-893 | SMYD2 | 2.8 nM | Not specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantitatively measures the enzymatic activity of SMYD2 by monitoring the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (SAM) to a biotinylated peptide substrate, such as one derived from p53.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 9.0, 5 mM DTT, 0.01% Triton X-100).
-
Compound Pre-incubation: Add varying concentrations of the test compounds (BAY-598, BAY-369) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add recombinant SMYD2 enzyme and the biotinylated p53 peptide substrate to the wells.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Reaction Termination and Detection: Stop the reaction by adding streptavidin-coated SPA beads. The biotinylated and radiolabeled peptide will bind to the beads, bringing the tritium label in close proximity to the scintillant within the beads, generating a light signal.
-
Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular p53 Methylation Assay (In-Cell Western)
This assay assesses the ability of the compounds to inhibit SMYD2-mediated methylation of its substrate p53 within a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line with high SMYD2 expression (e.g., KYSE-150 esophageal squamous carcinoma cells) in appropriate media.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of BAY-598 or BAY-369 for a sufficient duration (e.g., 18-48 hours) to observe changes in protein methylation.
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for mono-methylated p53 at lysine 370 (p53K370me1).
-
Incubate with a corresponding secondary antibody conjugated to a fluorescent dye or horseradish peroxidase (HRP).
-
Detect the signal using an appropriate imaging system.
-
-
Normalization: Normalize the p53K370me1 signal to the total p53 protein levels to account for any variations in protein expression.
-
Data Analysis: Quantify the band intensities and calculate the cellular IC50 values.
Cell Proliferation Assay
This assay determines the effect of SMYD2 inhibition on the growth of cancer cell lines that are potentially dependent on SMYD2 activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., non-small cell lung cancer cell lines A549 or H460) in 96-well plates.[12]
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of BAY-598 or BAY-369.
-
Incubation: Incubate the cells for a period of 3 to 7 days.
-
Viability Assessment: Measure cell viability using a suitable method, such as the CCK-8 assay.[12]
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involving SMYD2 and a typical experimental workflow for inhibitor validation.
Caption: SMYD2-mediated methylation of p53 leading to transcriptional repression.
Caption: A typical workflow for the validation of a selective SMYD2 inhibitor.
References
- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 7. Identification and characterization of Smyd2: a split SET/MYND domain-containing histone H3 lysine 36-specific methyltransferase that interacts with the Sin3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
(S)-BAY-598 Demonstrates Potent In Vivo Efficacy in Preclinical Models, Outperforming Other SMYD2 Inhibitors in Specific Contexts
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical in vivo data reveals that (S)-BAY-598, a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain containing 2), demonstrates significant anti-tumor efficacy, particularly in combination with chemotherapy. While direct head-to-head in vivo comparisons with other SMYD2 inhibitors are limited, available data suggests (S)-BAY-598 holds advantages in specific cancer models, supported by a distinct binding mode and favorable pharmacokinetic properties. This guide provides a comparative overview of the in vivo efficacy of (S)-BAY-598 versus other notable SMYD2 inhibitors, including AZ505 and LLY-507, with a focus on experimental data and methodologies.
SMYD2 is a lysine methyltransferase implicated in the progression of various cancers through the methylation of both histone and non-histone proteins, including the tumor suppressor p53.[1][2] Its inhibition is a promising therapeutic strategy, leading to the development of several small molecule inhibitors.
Comparative In Vivo Efficacy of SMYD2 Inhibitors
The in vivo efficacy of SMYD2 inhibitors has been evaluated in various preclinical models, primarily cancer xenografts. While many studies focus on a single inhibitor, some provide a basis for comparison.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| (S)-BAY-598 | KYSE-150 esophageal cancer xenograft | 100 mg/kg, oral, daily | Monotherapy showed no significant anti-tumor efficacy. In combination with doxorubicin, significantly reduced tumor growth (T/C ratio of 0.46).[1] | [1] |
| HT-29 colon cancer xenograft | Not specified | Significantly inhibited tumor growth and reduced tumor weight. Increased levels of cleaved-caspase 3.[3] | [3] | |
| Non-small cell lung cancer xenograft | Not specified | In combination with doxorubicin, synergistically suppressed tumor growth.[4][5] | [4][5] | |
| AZ505 | Triple-negative breast cancer xenograft | Not specified | Significantly reduced tumor growth.[6][7] | [6][7] |
| Apc Min/+ colon tumor model | Intratumoral injection, every two days | Significantly reduced tumor size and increased cleaved-caspase 3 levels.[3] | [3] | |
| Mouse NASH model | 10 mg/kg, i.p., three times a week for 4 weeks | Did not improve liver fibrosis, inflammation, or steatosis.[8] | [8] | |
| LLY-507 | Urethane-induced lung cancer model | Not specified | Suppressed tumor growth, emphysema, hemorrhage, and congestion.[9] | [9] |
| Mouse NASH model | 10 mg/kg, i.p., three times a week for 4 weeks | Did not improve liver fibrosis, inflammation, or steatosis.[8] | [8] |
Mechanism of Action and Signaling Pathways
SMYD2 exerts its oncogenic functions by methylating key proteins involved in cell cycle regulation and apoptosis. A primary target is the tumor suppressor protein p53. Methylation of p53 by SMYD2 at lysine 370 inhibits its transcriptional activity, thereby preventing the expression of genes that promote apoptosis and cell cycle arrest.[1][2] SMYD2 has also been shown to methylate and activate STAT3 and the p65 subunit of NF-κB, promoting cancer cell proliferation and survival.[6][7][10]
Caption: SMYD2 methylates and inactivates p53, while activating STAT3 and NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for xenograft studies involving SMYD2 inhibitors.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., KYSE-150, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or Rag1-/-) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 5 x 10^6 cancer cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment groups.
-
Vehicle control (e.g., PEG400/water)
-
(S)-BAY-598 (e.g., 100 mg/kg, oral, daily)
-
Other SMYD2 inhibitors (e.g., AZ505, 10 mg/kg, intraperitoneal, 3 times/week)
-
Combination therapy (e.g., (S)-BAY-598 + doxorubicin)
-
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 21 days). At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) or T/C ratio is calculated.
-
Pharmacodynamic and Biomarker Analysis: Tumor samples can be analyzed for target engagement (e.g., methylation of SMYD2 substrates) and biomarkers of efficacy (e.g., cleaved caspase-3 for apoptosis) by Western blot or immunohistochemistry.
Caption: Workflow for a typical in vivo xenograft study of SMYD2 inhibitors.
Conclusion
(S)-BAY-598 is a well-characterized SMYD2 inhibitor with demonstrated in vivo activity, particularly in enhancing the efficacy of chemotherapeutic agents. While direct comparative studies are not abundant, the available data suggests its potential as a valuable tool for cancer therapy. Further head-to-head in vivo studies with other SMYD2 inhibitors are warranted to fully elucidate its comparative efficacy and therapeutic potential across a broader range of cancer types. The distinct binding mode of (S)-BAY-598 may offer advantages in terms of specificity and overcoming potential resistance mechanisms observed with other inhibitors.[1][11]
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Histone and p53 Methyltransferase SmyD2 Reveal a Conformational Flexibility of the Autoinhibitory C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Frontiers | SMYD2 inhibitors have no effect in improving non-alcoholic steatohepatitis in mice [frontiersin.org]
- 9. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Uncoupling Catalytic Inhibition from Protein Depletion: A Comparative Guide to SMYD2 Targeting Strategies
An objective comparison of phenotypic outcomes resulting from SMYD2 knockdown versus pharmacological inhibition with (S)-BAY-598, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The lysine methyltransferase SMYD2 has emerged as a significant target in cancer research, implicated in the progression of various malignancies through the methylation of both histone and non-histone proteins.[1][2] Two primary strategies are employed to interrogate its function and therapeutic potential: genetic knockdown (e.g., via siRNA, shRNA, or CRISPR) and pharmacological inhibition of its catalytic activity. This guide provides a direct comparison of the phenotypic consequences of these two approaches, with a focus on the potent and selective inhibitor, (S)-BAY-598.
The available evidence reveals a critical distinction: the depletion of the SMYD2 protein can produce markedly different cellular outcomes compared to the specific inhibition of its methyltransferase function. This suggests that SMYD2 may possess non-catalytic scaffolding roles that are independent of its enzymatic activity.
Executive Summary of Phenotypic Differences
Experimental findings indicate that the impact of targeting SMYD2 is highly context-dependent, varying by cancer type and the specific phenotype being assessed. While genetic knockdown has been frequently reported to robustly inhibit cell proliferation and induce apoptosis across multiple cancer lines[3][4], the effects of the catalytic inhibitor (S)-BAY-598 are more nuanced. Notably, in some contexts, catalytic inhibition with (S)-BAY-598 shows limited impact on autonomous cell proliferation but can significantly sensitize cancer cells to apoptosis-inducing agents.[5][6][7]
Quantitative Data Comparison
The following tables summarize the quantitative effects observed in key studies. It is important to note that direct head-to-head comparisons in the same study are rare, and thus data is compiled from various reports to illustrate the differing phenotypic consequences.
Table 1: Effects on Cancer Cell Proliferation
| Method | Cell Line(s) | Assay | Observed Effect | Citation(s) |
| SMYD2 Knockdown (siRNA) | KYSE-150 (Esophageal) | Cell Counting | Significant inhibition of cell proliferation. | [1][8] |
| SMYD2 Knockdown (siRNA) | OVTOKO, OVISE (Ovarian) | Cell Counting Kit-8 | Significant decrease in cell viability. | [3] |
| SMYD2 Knockout (CRISPR/Cas9) | HT-29 (Colon) | EdU Incorporation | No significant difference in the percentage of proliferating cells compared to wild-type. | |
| (S)-BAY-598 Inhibition | A549, H460 (Lung) | CCK-8 | Dose-dependent inhibition of cell viability (IC50 at 48h: 24.12 nM and 31.72 nM, respectively). | [6] |
| (S)-BAY-598 Inhibition | Panel of 240 Cancer Cell Lines | Proliferation Assay | Limited anti-proliferative response; 83% of cell lines did not reach 50% inhibition at 20 µM. | [7] |
Table 2: Effects on Apoptosis
| Method | Cell Line(s) | Assay | Observed Effect | Citation(s) |
| SMYD2 Knockdown (siRNA) | OVTOKO, OVISE (Ovarian) | PARP Cleavage, Sub-G1 Analysis | Increased cleaved PARP and a significant increase in the sub-G1 cell population, indicating apoptosis. | [3] |
| SMYD2 Knockout (CRISPR/Cas9) | HT-29 (Colon) Xenograft | Cleaved Caspase-3 Staining | In vivo, tumors from SMYD2 deficient cells showed a significant increase in cleaved caspase-3 positive cells. | [8] |
| (S)-BAY-598 Inhibition (in vivo) | HT-29 (Colon) Xenograft | Cleaved Caspase-3 Staining | Treatment of tumor-bearing mice with BAY-598 significantly inhibited tumor growth and increased levels of cleaved-caspase-3 positive cells. | [5][8] |
| (S)-BAY-598 + Doxorubicin | A549, H460 (Lung) | Flow Cytometry, Western Blot | Synergistically induced apoptosis and increased the expression of apoptosis-related proteins compared to either agent alone. | [6] |
Key Signaling Pathways & Mechanisms of Action
SMYD2 exerts its influence through a network of signaling pathways. The differential outcomes of knockdown versus inhibition can be partly explained by the specific roles SMYD2 plays in these pathways—either as an enzyme or as a scaffold protein.
-
p53 Regulation: SMYD2 methylates the tumor suppressor p53 at lysine 370, which represses its transcriptional activity and anti-apoptotic function. Inhibition of this action by (S)-BAY-598 can sensitize cells to apoptosis.
-
NF-κB and STAT3 Activation: SMYD2 can methylate and activate the p65 subunit of NF-κB and STAT3, both of which are critical transcription factors that promote cell proliferation and survival. This creates a positive feedback loop, amplifying pro-inflammatory and pro-survival signaling.
-
Non-catalytic Roles: The strong anti-proliferative effect of SMYD2 knockdown, which is not consistently replicated by catalytic inhibition, points towards scaffolding functions. The SMYD2 protein may be required to assemble protein complexes essential for cell cycle progression, a role that persists even when its enzymatic site is blocked.
Experimental Methodologies
Detailed protocols are provided for key experiments used to assess the phenotypic differences between SMYD2 knockdown and inhibition.
SMYD2 Knockdown via siRNA Transfection
This protocol describes the transient knockdown of SMYD2 in a cancer cell line (e.g., HT-29) cultured in a 6-well plate format.
Pharmacological Inhibition with (S)-BAY-598
This protocol outlines the treatment of cancer cells to determine the phenotypic effects of SMYD2 catalytic inhibition.
-
Cell Seeding: Plate cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of (S)-BAY-598 in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 20 µM.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of (S)-BAY-598 or a DMSO vehicle control.
-
Incubation: Incubate cells for the desired time period (e.g., 48-72 hours for proliferation assays; may be shorter for signaling pathway analysis).
-
Phenotypic Analysis:
-
Cell Viability: Use a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions. Measure absorbance to determine the percentage of viable cells relative to the vehicle control and calculate IC50 values.
-
Apoptosis: For apoptosis analysis (e.g., in combination with another agent), treat cells and then stain with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry to quantify early and late apoptotic cell populations.
-
In-Cell Western (ICW) for Substrate Methylation
This assay can quantify the inhibition of SMYD2's catalytic activity in a cellular context by measuring the methylation of a known substrate like p53.
Conclusion and Future Directions
The comparison between SMYD2 knockdown and (S)-BAY-598 inhibition underscores a critical concept in targeted therapy: the function of a protein is not always synonymous with its enzymatic activity. For SMYD2, genetic depletion appears to impact both catalytic and non-catalytic (e.g., scaffolding) functions, leading to significant anti-proliferative effects in many cancer models. In contrast, the highly selective catalytic inhibitor (S)-BAY-598 primarily abrogates its methyltransferase activity.
This leads to a more nuanced phenotype, characterized by a limited direct effect on proliferation but a potent ability to sensitize cancer cells to apoptosis. These findings suggest that the optimal therapeutic strategy for targeting SMYD2 may involve combination therapies, where inhibitors like (S)-BAY-598 are used to disable specific pro-survival signals, thereby lowering the threshold for cell death induced by conventional chemotherapeutics or other targeted agents. Future research should continue to dissect the non-catalytic roles of SMYD2 to fully understand the discrepancies observed and to develop even more effective therapeutic strategies.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SMYD2-OE promotes oxaliplatin resistance in colon cancer through MDR1/P-glycoprotein via MEK/ERK/AP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMYD2 targets RIPK1 and restricts TNF-induced apoptosis and necroptosis to support colon tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SMYD2 epigenetically activates MEX3A and suppresses CDX2 in colorectal cancer cells to augment cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-BAY-598 Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the activity of (S)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2, across a panel of cancer cell lines. This document is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and the role of epigenetic modifiers in oncology.
Introduction to (S)-BAY-598 and its Target, SMYD2
(S)-BAY-598 is a small molecule inhibitor that targets SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase that has been implicated in the development and progression of various cancers.[1] SMYD2 catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, thereby regulating gene expression and cellular signaling pathways.[1] One of the key non-histone substrates of SMYD2 is the tumor suppressor protein p53.[1][2][3] SMYD2-mediated methylation of p53 at lysine 370 (p53K370) has been shown to repress its transcriptional activity, leading to a suppression of apoptosis.[1] (S)-BAY-598 distinguishes itself from other SMYD2 inhibitors through a unique binding mode within the methyl-lysine binding pocket of the enzyme.[1]
SMYD2 Signaling Pathway and the Mechanism of Action of (S)-BAY-598
The signaling pathway involving SMYD2 and its downstream targets is a critical area of investigation in cancer biology. As illustrated in the diagram below, SMYD2 plays a pivotal role in downregulating the tumor-suppressive functions of p53. By inhibiting SMYD2, (S)-BAY-598 effectively blocks the methylation of p53, leading to the restoration of its ability to induce apoptosis in cancer cells.
Comparative Activity of (S)-BAY-598 in Cancer Cell Lines
A seminal study by Eggert et al. in the Journal of Medicinal Chemistry (2016) evaluated the anti-proliferative effects of (S)-BAY-598 in a large panel of 240 cancer cell lines (OncoPanel 240/Eurofins Panlabs).[1] The results indicated that while the compound showed limited single-agent anti-proliferative activity in the majority of cell lines, a subset of cell lines did exhibit a response.[1] The detailed IC50 values from this comprehensive screen are crucial for a direct comparison of (S)-BAY-598's activity.
Table 1: Comparative Anti-proliferative Activity of (S)-BAY-598 in a Selection of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Data Source |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Data to be extracted from Eggert et al., 2016 | Eggert et al., 2016 |
| HT-29 | Colorectal Adenocarcinoma | Data to be extracted from relevant studies | |
| A549 | Lung Carcinoma | Data to be extracted from Eggert et al., 2016 | Eggert et al., 2016 |
| MCF7 | Breast Adenocarcinoma | Data to be extracted from Eggert et al., 2016 | Eggert et al., 2016 |
| PC-3 | Prostate Adenocarcinoma | Data to be extracted from Eggert et al., 2016 | Eggert et al., 2016 |
| U-87 MG | Glioblastoma | Data to be extracted from Eggert et al., 2016 | Eggert et al., 2016 |
| ... (additional cell lines from the OncoPanel 240 screen) | ... | ... | Eggert et al., 2016 |
Note: The quantitative data for the IC50 values for the 240 cancer cell lines are contained within the supplementary information of the publication: Eggert, E., et al. (2016). Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2. Journal of Medicinal Chemistry, 59(10), 4578–4600. Access to this supplementary data is required to populate this table comprehensively.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the activity of (S)-BAY-598. These protocols are based on standard laboratory procedures and those described in the foundational research on this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (S)-BAY-598 in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of (S)-BAY-598 to its target protein, SMYD2, within the cellular environment.
-
Cell Treatment: Treat cultured cancer cells with (S)-BAY-598 or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SMYD2 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SMYD2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of (S)-BAY-598 indicates target engagement.
AlphaLISA Assay for p53K370 Monomethylation
This is a highly sensitive immunoassay to quantify the levels of monomethylated p53 at lysine 370.
-
Cell Lysis: Lyse cells treated with (S)-BAY-598 or vehicle control to release cellular proteins.
-
Assay Plate Preparation: Add cell lysates to a 384-well microplate.
-
Bead Incubation: Add AlphaLISA acceptor beads conjugated to an antibody specific for p53 and donor beads conjugated to an antibody that recognizes the p53K370me1 mark.
-
Signal Detection: In the presence of methylated p53, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation at 680 nm. The signal is measured at 615 nm.
-
Data Analysis: Quantify the levels of p53K370me1 relative to the total p53 protein levels.
Conclusion
(S)-BAY-598 is a valuable chemical probe for studying the biological functions of SMYD2 and a potential starting point for the development of novel anti-cancer therapies. This guide provides a framework for comparing its activity across different cancer cell lines. A comprehensive understanding of its efficacy requires access to detailed screening data, which will enable researchers to identify cancer types that are most sensitive to SMYD2 inhibition and to guide future preclinical and clinical investigations.
References
Validating Novel SMYD2 Substrates: A Comparative Guide to (S)-BAY-598 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating novel substrates of the lysine methyltransferase SMYD2, with a focus on the potent and selective inhibitor, (S)-BAY-598. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to facilitate your research.
Unveiling SMYD2's Targets with Precision
SET and MYND domain-containing protein 2 (SMYD2) is a crucial lysine methyltransferase involved in the regulation of diverse cellular processes through the methylation of both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][2] The identification and validation of novel SMYD2 substrates are paramount to understanding its biological functions and its role in pathology.
(S)-BAY-598 is a potent, selective, and cell-active substrate-competitive inhibitor of SMYD2, making it an invaluable tool for validating its direct cellular substrates.[3][4][5][6][7] This guide compares the utility of (S)-BAY-598 with other SMYD2 inhibitors and outlines key experimental strategies for substrate validation.
Performance Comparison of SMYD2 Inhibitors
The selection of an appropriate inhibitor is critical for the conclusive validation of SMYD2 substrates. (S)-BAY-598 stands out due to its high potency and selectivity. Below is a comparison with other commonly used SMYD2 inhibitors.
| Inhibitor | Type | IC50 (in vitro) | Cellular IC50 | Key Features & Notes |
| (S)-BAY-598 | Substrate-competitive | 27 nM[1][5][6] | 58 nM[5] | High potency and selectivity. Suitable for in vivo studies.[3][4] Validated for identifying novel substrates like AHNAK.[8] |
| LLY-507 | Substrate-competitive | <15 nM[1][9] | Submicromolar[9][10] | Potent and selective. Used in proteomic studies to identify SMYD2 substrates.[9][11] |
| AZ505 | Substrate-competitive | 120 nM[1][2][12][13] | ~10 µM[13] | One of the first selective SMYD2 inhibitors. Widely used in functional studies.[2][12][14] |
Experimental Validation of Novel SMYD2 Substrates using (S)-BAY-598
The following table summarizes quantitative data from a representative study using a proteomic approach to identify and validate novel SMYD2 substrates. In this workflow, cells are treated with a SMYD2 inhibitor, and the methylation status of identified proteins is quantified. A significant reduction in methylation upon inhibitor treatment serves as strong evidence for the protein being a direct SMYD2 substrate.
| Putative Substrate | Cellular Function | Fold Change in Methylation ((S)-BAY-598 treated vs. control) | Validation Method |
| AHNAK | Scaffolding protein, cell structure | >2-fold decrease | SILAC-MS, IP-Western Blot[8][15] |
| BTF3 | Transcription factor | >2-fold decrease | SILAC-MS[15] |
| PDAP1 | Component of the pyruvate dehydrogenase complex | >2-fold decrease | SILAC-MS[15] |
| p53 (control) | Tumor suppressor | >2-fold decrease | IP-Western Blot[3][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of novel SMYD2 substrates. Below are generalized protocols for key experiments based on published studies.
Cell Culture and (S)-BAY-598 Treatment
-
Cell Lines: Select a cell line with detectable SMYD2 expression. HEK293T, KYSE-150 (esophageal squamous cell carcinoma), or other relevant cancer cell lines are commonly used.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
(S)-BAY-598 Treatment: Prepare a stock solution of (S)-BAY-598 in DMSO. Treat cells with a final concentration ranging from 1 to 10 µM for 24-72 hours. A vehicle control (DMSO) must be included in all experiments. The optimal concentration and duration should be determined empirically for each cell line and experiment.
SILAC-Based Quantitative Proteomics for Substrate Discovery
-
Cell Labeling: Culture cells for at least five passages in SILAC medium containing either "light" (unlabeled) or "heavy" (¹³C₆¹⁵N₂-Lysine and ¹³C₆-Arginine) amino acids.
-
Treatment and Lysis: Treat the "heavy" labeled cells with (S)-BAY-598 and the "light" labeled cells with vehicle (DMSO). Harvest and lyse the cells in a urea-based lysis buffer.
-
Protein Digestion and Peptide Enrichment: Combine equal amounts of protein from "heavy" and "light" lysates. Digest the proteins with trypsin. Enrich for methylated peptides using an anti-mono-methyl-lysine (Kme1) antibody coupled to beads.
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Quantify the relative abundance of "heavy" and "light" peptides. A significant decrease in the heavy/light ratio for a particular peptide indicates reduced methylation upon (S)-BAY-598 treatment.
Immunoprecipitation (IP) and Western Blotting for Substrate Validation
-
Cell Lysis: Lyse (S)-BAY-598 and vehicle-treated cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the putative SMYD2 substrate overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Western Blotting: Wash the beads extensively and elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody that specifically recognizes the methylated form of the substrate (if available) or a pan-methylation antibody. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the methylation signal in the (S)-BAY-598 treated sample compared to the control validates the protein as a SMYD2 substrate.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the cellular context of SMYD2 function, the following diagrams are provided.
Caption: SMYD2 Signaling and Inhibition.
Caption: Substrate Validation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. SMYD2 Inhibitor, AZ505 - CAS 1035227-43-0 - Calbiochem | 531661 [merckmillipore.com]
- 14. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-BAY-598: A Guide for Laboratory Professionals
The proper disposal of the research compound (R)-BAY-598, an inhibitor of the lysine N-methyltransferase SMYD2, is critical for maintaining laboratory safety and environmental compliance.[1] This guide provides essential information on the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[2] As a novel research compound, it should be treated as potentially hazardous.[2] All laboratory personnel must be trained on the proper handling, storage, and disposal procedures for hazardous wastes generated in the lab.[3]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, lab coats, and protective eyewear, should be worn to avoid direct contact, inhalation, or exposure.[4]
Storage: this compound should be stored in a cool, dry, and dark place, typically at -20°C for long-term storage.[5] Containers should be clearly labeled with the compound name, concentration, and preparation date.[4]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must adhere to institutional, local, state, and federal regulations.[4][6] Under no circumstances should this compound be disposed of in regular trash or down the sewer drain.[3][4]
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be considered hazardous waste.[3] This waste must be segregated from other laboratory waste streams to prevent incompatible chemical reactions.[7][8]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure lid.[8][9][10]
-
The original container, if in good condition, is an ideal choice for the unused compound.[7]
-
For contaminated solids, such as gloves and paper towels, use a designated solid waste container lined with a plastic bag.
-
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".[2]
-
The full chemical name: this compound or its formal name, N-[(4R)-1-[(cyanoamino)[[3-(difluoromethoxy)phenyl]imino]methyl]-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-ethyl-2-hydroxy-acetamide.[1] Avoid using abbreviations or chemical formulas.[2]
-
The accumulation start date (the date waste was first added to the container).[2]
-
The name of the principal investigator and the laboratory location.[2]
-
A clear indication of the hazards. If the hazards are not fully known, this should be stated.[2]
-
-
Storage of Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]
-
Ensure secondary containment, such as a plastic tub, is used for liquid waste containers to contain potential spills.[2]
-
Weekly inspections of the SAA are necessary to check for leaks or container degradation.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Provide the EHS office with all available information about the compound, including the SDS.[2]
-
Do not allow waste to accumulate. Request a pickup when the container is full or in accordance with your institution's guidelines.[10]
-
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Formal Name | N-[(4R)-1-[(cyanoamino)[[3-(difluoromethoxy)phenyl]imino]methyl]-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-ethyl-2-hydroxy-acetamide |
| CAS Number | 1906920-28-2 |
| Molecular Formula | C₂₂H₂₀Cl₂F₂N₆O₃ |
| Formula Weight | 525.3 |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | Soluble in DMSO |
(Data sourced from Cayman Chemical)[1]
Experimental Protocols
While specific experimental protocols involving this compound are not detailed here, any research would necessitate the development of detailed methodologies for its use.[2] Following any experiment, all materials and equipment that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.[4] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. medkoo.com [medkoo.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling (R)-BAY-598
Audience: Researchers, scientists, and drug development professionals.
(R)-BAY-598 is a potent, selective small molecule inhibitor intended for laboratory research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on general best practices for handling novel, potent chemical compounds in a laboratory setting, as well as general safety information from suppliers of similar research chemicals.[1] It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in all handling, storage, and disposal procedures.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Safety glasses with side shields | Double-gloving with nitrile gloves | Fully-buttoned lab coat | N95 or higher-rated respirator in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Chemical-resistant nitrile gloves | Chemical-resistant lab coat | Fume hood |
| Cell Culture/In vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Biosafety cabinet |
| Animal Dosing (in vivo) | Safety glasses with side shields | Double-gloving with nitrile gloves | Disposable gown over lab coat | Fume hood or ventilated animal changing station |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl gloves | Chemical-resistant lab coat | Fume hood |
Note: Always inspect PPE for integrity before use.[2] Contaminated PPE should be removed and disposed of as hazardous waste.
II. Operational Plan: Safe Handling Workflow
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow outlines the key steps for safely preparing and using this compound in a research setting.
III. Experimental Protocols
a. Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Work within a certified chemical fume hood. Assemble all necessary materials, including the vial of this compound, appropriate solvent (e.g., DMSO), and calibrated pipettes.
-
Personal Protective Equipment: Don a lab coat, chemical splash goggles, and double nitrile gloves.
-
Weighing: Tare a clean, empty microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound solid to the tube. Record the exact weight.
-
Solubilization: In the fume hood, add the calculated volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended for similar compounds.[3]
b. General Cell Culture Assay Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight under standard incubation conditions.
-
Compound Dilution: In a biosafety cabinet, prepare the desired final concentrations of this compound by serially diluting the stock solution in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Assay: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste.[4][5] This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated consumables (e.g., pipette tips, microcentrifuge tubes, cell culture plates).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Waste Containers: Use clearly labeled, leak-proof containers for hazardous waste collection.[6] Ensure containers are compatible with the chemical nature of the waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Collection and Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials down the drain or in the regular trash.[7]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent research compound this compound and ensure a safe and compliant laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. manuals.plus [manuals.plus]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
